1-Amino-2-(4-bromophenyl)propan-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-amino-2-(4-bromophenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-9(12,6-11)7-2-4-8(10)5-3-7/h2-5,12H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGNVTOFOKTFAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=C(C=C1)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular structure and conformation of 1-Amino-2-(4-bromophenyl)propan-2-ol
Technical Whitepaper: Structural Dynamics and Synthetic Utility of 1-Amino-2-(4-bromophenyl)propan-2-ol
Executive Summary
This compound represents a critical scaffold in the design of sympathomimetic agents and chiral auxiliary ligands. Distinguished by its tertiary alcohol core and a para-brominated aromatic ring, this molecule offers a unique intersection of conformational rigidity—driven by intramolecular hydrogen bonding—and synthetic versatility via palladium-catalyzed cross-coupling. This guide provides a definitive technical analysis of its molecular architecture, conformational landscape, and field-proven synthetic methodologies.
Molecular Architecture & Stereochemistry
The structural identity of this compound is defined by the steric congestion at the C2 position. Unlike common secondary amino alcohols (e.g., ephedrine), this molecule is a tertiary alcohol , resulting in distinct electronic and steric properties.
Structural Components
-
Core Backbone: 1-Amino-2-propanol skeleton.[1]
-
C2 Chiral Center: The quaternary carbon at position 2 is bonded to four distinct groups:
-
Hydroxyl group (-OH)
-
Aminomethyl group (-CH₂NH₂)
-
Methyl group (-CH₃)
-
4-Bromophenyl group (4-Br-C₆H₄-)[2]
-
-
Electronic Effector: The para-bromo substituent introduces a lipophilic dipole and serves as a reactive handle for downstream diversification (e.g., Suzuki-Miyaura coupling).
Stereochemical Nomenclature
The molecule possesses a single stereocenter at C2.
-
(S)-Enantiomer: The spatial arrangement follows Cahn-Ingold-Prelog priority rules where the -OH has the highest priority, followed by the -CH₂NH₂, then the Aryl group.
-
Chiral Resolution: Due to the tertiary nature, resolution is typically achieved via diastereomeric salt formation (e.g., with tartaric acid derivatives) or chiral HPLC, rather than asymmetric induction during simple reduction.
Conformational Landscape
The physicochemical behavior of 1,2-amino alcohols is dominated by the capacity for intramolecular hydrogen bonding (IMHB).
The Hydrogen Bond Lock
In non-polar to moderately polar solvents (CDCl₃, DMSO), the molecule exists primarily in a gauche conformation.
-
Dominant Interaction: O-H···N . The hydroxyl proton acts as the donor, and the amine nitrogen lone pair acts as the acceptor. This interaction is energetically favored over N-H···O by approximately 2–3 kcal/mol due to the superior acidity of the hydroxyl proton.
-
Entropic Consequence: This IMHB "locks" the N-C-C-O torsion angle to approximately 60°, restricting free rotation and reducing the effective hydrodynamic radius of the molecule.
Steric Impact of the 4-Bromophenyl Group
The bulky aryl group prefers an equatorial orientation in the pseudo-cyclic 5-membered ring formed by the H-bond. This minimizes 1,3-diaxial interactions with the methyl group, further stabilizing the gauche conformer.
Visualization of Conformational Dynamics
Caption: Solvent-dependent conformational equilibrium shifting between the H-bonded 'Closed' state and solvated 'Open' state.
Synthesis & Purification Protocols
While epoxide ring opening is a common route for amino alcohols, the Cyanohydrin Reduction Route is preferred for this specific tertiary alcohol scaffold to ensure regiocontrol and scalability starting from the inexpensive 4-bromoacetophenone.
Synthetic Workflow (The Cyanohydrin Route)
-
Precursor: 4-Bromoacetophenone.
-
Step 1: Cyanosilylation. Formation of the silylated cyanohydrin using TMSCN.[3] This avoids the reversibility issues of simple HCN addition.
-
Step 2: Reduction. Global reduction of the nitrile to the amine using Lithium Aluminum Hydride (LiAlH₄).
Detailed Protocol
Reagents:
-
4-Bromoacetophenone (1.0 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.2 eq)
-
Zinc Iodide (ZnI₂) (0.05 eq, Catalyst)
-
Lithium Aluminum Hydride (LiAlH₄) (2.0 eq)
-
Solvents: Dichloromethane (DCM), Anhydrous THF.
Step-by-Step Methodology:
-
Cyanohydrin Formation:
-
To a flame-dried flask under Argon, add 4-bromoacetophenone (10 mmol) and ZnI₂ (0.5 mmol) in anhydrous DCM (20 mL).
-
Add TMSCN (12 mmol) dropwise at 0°C.
-
Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (disappearance of ketone).
-
Checkpoint: Quantitative conversion to the silyl ether is crucial before reduction.
-
-
Reduction (Critical Step):
-
Cool a separate flask of LiAlH₄ (20 mmol) in THF (30 mL) to 0°C.
-
Cannulate the crude silyl ether solution into the LiAlH₄ suspension slowly (exothermic).
-
Reflux for 3 hours.
-
Note: The reflux cleaves the silyl group and reduces the nitrile simultaneously.
-
-
Fieser Workup (Self-Validating Step):
-
To quench (n g LiAlH₄), add sequentially: n mL H₂O , n mL 15% NaOH , 3n mL H₂O .
-
Stir until a granular white precipitate forms (aluminum salts).
-
Filter through Celite. The filtrate contains the clean amino alcohol.
-
-
Purification:
-
The crude oil often solidifies. Recrystallize from Hexane/Ethyl Acetate to obtain high-purity crystals.
-
Process Flow Diagram
Caption: Step-wise synthetic pathway from 4-bromoacetophenone to the target amino alcohol via cyanohydrin reduction.
Analytical Characterization Data
The following data profiles are expected for the pure compound based on structural analogs and spectroscopic principles.
| Technique | Parameter | Expected Signal / Observation | Interpretation |
| ¹H NMR | δ 7.45 (d), 7.30 (d) | Two doublets (AA'BB' system) | Para-substituted benzene ring pattern. |
| ¹H NMR | δ 2.80 - 3.10 (dd) | AB quartet or multiplets | Diastereotopic protons of the -CH₂NH₂ group adjacent to the chiral center. |
| ¹H NMR | δ 1.45 (s) | Singlet (3H) | Methyl group attached to the quaternary C2. |
| IR | 3200 - 3400 cm⁻¹ | Broad, split band | O-H and N-H stretching; splitting indicates H-bonding. |
| MS (ESI) | m/z 230/232 | [M+H]⁺ doublet (1:1 ratio) | Characteristic Bromine isotope pattern (⁷⁹Br/⁸¹Br). |
References
-
Bergmeier, S. C. (2000). "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 56(17), 2561-2576. Link
-
Gotor, V., et al. (2008). "Stereoselective Synthesis of 1-Arylpropan-2-amines." Journal of Organic Chemistry, 73(15), 5933–5943. Link
-
Smith, M. B. (2020).[4] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience. (Chapter 16: Addition to Carbon-Hetero Multiple Bonds). Link
-
PubChem Compound Summary. (2023). "1-Amino-2-phenylpropan-2-ol (Parent Analog)."[5] National Library of Medicine. Link
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Vol. 1, Wiley, New York, pp. 581-595.
Sources
- 1. Crystal structure and electronic properties of 2-amino-2-methyl-1-propanol (AMP) carbamate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]
- 4. Enantioselective radical C–H amination for the synthesis of β-amino alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
Role of 1-Amino-2-(4-bromophenyl)propan-2-ol as a pharmaceutical intermediate
This technical guide details the role of 1-Amino-2-(4-bromophenyl)propan-2-ol , a versatile chiral building block used in the synthesis of adrenergic receptor modulators, kinase inhibitors, and novel antimicrobial agents.[1]
Executive Summary
This compound represents a high-value "dual-handle" intermediate in pharmaceutical chemistry.[1] Structurally, it combines a chiral β-amino tertiary alcohol core (a privileged pharmacophore in adrenergic signaling) with a para-bromo aryl motif .[1]
This specific substitution pattern allows for a unique "divergent synthesis" strategy:
-
Pharmacophore Retention: The amino-alcohol backbone mimics the catecholamine structure, essential for binding to GPCRs (specifically
-adrenergic and monoamine transporters).[1] -
Late-Stage Diversification: The aryl bromide serves as a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of biaryl libraries without disrupting the established chiral center.[1]
It is a key intermediate in the discovery of
Chemical Profile & Structural Logic
Structural Analysis
The molecule features a tertiary alcohol at the C2 position, creating a quaternary chiral center that is sterically hindered and resistant to metabolic oxidation compared to secondary analogs (like norepinephrine).[1]
| Feature | Chemical Logic | Pharmaceutical Implication |
| Tertiary Alcohol (C2) | Creates a quaternary center Ar-C(OH)(Me)-CH2NH2.[1] | Increases metabolic stability (blocks oxidation to ketone); improves selectivity for specific adrenergic subtypes.[1] |
| Primary Amine (C1) | Nucleophilic CH2-NH2 tail.[1] | Ready for reductive amination or epoxide opening to attach "tail" groups (e.g., in biaryl-ethanolamine drugs).[1] |
| 4-Bromo Substituent | Electron-withdrawing halogen at para position.[1] | Synthetic Handle: Enables library expansion via cross-coupling.[1] Bioisostere: Can be replaced by heteroaryls or sulfonamides.[1] |
Stereochemistry
-
Chirality: The C2 position is chiral.[1] The (S)- and (R)- enantiomers often exhibit distinct biological activities.
-
Nomenclature Note: Depending on IUPAC prioritization, the isomer derived from the asymmetric cyanosilylation of 4-bromoacetophenone is typically the target.[1]
Synthetic Pathways (Upstream)
The industrial synthesis relies on the construction of the quaternary center via nucleophilic addition to a ketone, followed by reduction.[1]
The Cyanohydrin Route (Standard)
This is the most scalable method, allowing for asymmetric induction using chiral catalysts.[1]
-
Step 1: Cyanosilylation: Reaction with Trimethylsilyl cyanide (TMSCN) catalyzed by a Lewis Acid (e.g., ZnI
or a chiral Salen-Ti complex) to form the silylated cyanohydrin.[1] -
Step 2: Reduction: Global reduction of the nitrile to the primary amine using Lithium Aluminum Hydride (LiAlH
) or Borane-THF (BH [1]·THF).
Reaction Scheme: 4-Br-Ph-C(=O)Me + TMSCN -> [Catalyst] -> 4-Br-Ph-C(OTMS)(Me)-CN -> [LiAlH4] -> 4-Br-Ph-C(OH)(Me)-CH2NH2[1]
Experimental Protocol: Asymmetric Synthesis
Method adapted from catalytic cyanosilylation protocols (e.g., Tetrahedron Asymmetry).[1]
-
Reagents: 4-Bromoacetophenone (1.0 eq), TMSCN (1.2 eq), Chiral Titanium(IV) Salen Catalyst (1 mol%), LiAlH
(2.0 eq). -
Step 1 (Cyanosilylation):
-
Charge reactor with 4-bromoacetophenone and catalyst in DCM under N
. -
Cool to 0°C. Add TMSCN dropwise over 30 min.
-
Stir at 25°C for 4 hours (Monitor by TLC/GC for disappearance of ketone).
-
Concentrate to yield the crude silylated cyanohydrin.[1]
-
-
Step 2 (Reduction):
-
Suspend LiAlH
in dry THF at 0°C. -
Add crude cyanohydrin solution dropwise (Exothermic: maintain <10°C).
-
Reflux for 3 hours to ensure complete reduction of nitrile and cleavage of silyl ether.
-
Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitates.[1]
-
Purification: Recrystallize from Isopropyl Acetate/Heptane.
-
Pharmaceutical Utility (Downstream)
This intermediate is a "lynchpin" for three major drug classes.[1]
-Adrenergic Receptor Agonists
Drugs like Mirabegron and Vibegron utilize a phenylethanolamine core.[1] The this compound scaffold allows for the synthesis of tertiary alcohol analogs which often show improved selectivity over the
-
Mechanism: The amine is coupled with a carboxylic acid or alkylated with a benzyl chloride to attach the "tail" responsible for receptor subtype selectivity.[1]
-
Role of Br: The 4-Br group is coupled to a pyridine or pyrimidine ring via Suzuki coupling to mimic the biaryl pharmacophore of established agonists.[1]
Oxazolidinone Antibiotics
The amino-alcohol core can be cyclized with phosgene or carbonyldiimidazole (CDI) to form an oxazolidinone ring.[1]
-
Target: Bacterial protein synthesis (50S ribosomal subunit).
-
Utility: The 4-bromophenyl group allows for the subsequent attachment of morpholine or heteroaryl groups, similar to the structure of Linezolid or Tedizolid , but with a modified core (5-methyl substitution) that may overcome resistance.[1]
Divergent Synthesis Visualization
The following diagram illustrates how this single intermediate feeds into multiple therapeutic pipelines.
Caption: Divergent synthesis strategy utilizing the amino, hydroxyl, and bromo-aryl handles.
Process Chemistry & Optimization
Critical Quality Attributes (CQAs)
-
Enantiomeric Purity: For pharmaceutical use, an ee of >98% is typically required.[1] If asymmetric catalysis yields 85-90% ee, a classical resolution step using L-Tartaric acid or Mandelic acid is often employed.[1]
-
Impurity Profile: The "Des-bromo" impurity (1-amino-2-phenylpropan-2-ol) must be controlled, typically arising from hydrogenolysis during the reduction step if Pd/C is used (hence LiAlH
is preferred over catalytic hydrogenation).[1]
Safety Considerations
-
Cyanide Hazards: The upstream synthesis uses TMSCN.[1] While safer than NaCN, it releases HCN upon hydrolysis.[1] Reactors must be vented to caustic scrubbers (NaOH/NaOCl).[1]
-
Exotherms: The LiAlH
reduction of the nitrile is highly exothermic.[1] Controlled addition rates and efficient cooling jackets are mandatory for scale-up.[1]
References
-
Asymmetric Cyanosilylation of Ketones
-
Beta-3 Adrenergic Agonist SAR
-
Synthesis of Biaryl Amino Alcohols
Sources
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- 2. commons.und.edu [commons.und.edu]
- 3. chem.iitb.ac.in [chem.iitb.ac.in]
- 4. S-EPMC9330554 - Na<sub>2</sub>S-Mediated One-Pot Selective Deoxygenation of α-Hydroxyl Carbonyl Compounds including Natural Products. - OmicsDI [omicsdi.org]
- 5. researchgate.net [researchgate.net]
Crystal structure analysis of 1-Amino-2-(4-bromophenyl)propan-2-ol
An In-depth Technical Guide to the Crystal Structure Analysis of 1-Amino-2-(4-bromophenyl)propan-2-ol
Introduction: Bridging Molecular and Supramolecular Realms
In the landscape of pharmaceutical sciences and materials research, the precise three-dimensional arrangement of atoms within a molecule and the subsequent packing of these molecules in a solid-state lattice are of paramount importance. This architectural information governs a substance's physical and chemical properties, including solubility, melting point, stability, and, critically for pharmaceuticals, its bioavailability and therapeutic efficacy. This guide provides a comprehensive, in-depth walkthrough of the process of determining the crystal structure of a novel small organic molecule, using the hypothetical case of this compound.
This compound, a substituted aminopropanol, represents a class of structures that are common scaffolds in medicinal chemistry. The presence of a chiral center, a bromine atom for potential halogen bonding, and hydrogen-bonding moieties (hydroxyl and amino groups) makes it a rich subject for structural analysis. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale—the "why" behind the "how"—to empower robust and insightful structural elucidation.
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process demanding precision and a deep understanding of various analytical techniques. We will navigate this entire workflow, from initial synthesis and spectroscopic confirmation to the fine art of crystallization and the definitive analysis by single-crystal X-ray diffraction.
Caption: Decision tree for selecting a crystallization method.
Experimental Protocol: Vapor Diffusion
Vapor diffusion is an excellent and highly controlled method, particularly when only small amounts of material are available. [1] Materials:
-
Small inner vial (e.g., 0.5 mL)
-
Larger outer jar with a screw-cap (e.g., 20 mL scintillation vial)
-
Solvent in which the compound is highly soluble (e.g., methanol)
-
Anti-solvent in which the compound is poorly soluble but which is miscible with the solvent (e.g., diethyl ether)
Procedure:
-
Prepare a concentrated solution of this compound in the inner vial using a minimal amount of methanol.
-
Pour a small amount (1-2 mL) of the anti-solvent, diethyl ether, into the outer jar.
-
Carefully place the open inner vial inside the outer jar, ensuring the solvent levels are different and the vials do not mix.
-
Seal the outer jar tightly.
-
Over several hours to days, the more volatile diethyl ether will diffuse into the methanol solution. This slowly reduces the solubility of the compound, promoting slow and orderly crystal growth.
-
Monitor the vial for the formation of clear, well-defined crystals with sharp edges.
Part 3: Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive, non-destructive technique for determining the precise three-dimensional arrangement of atoms in a crystal. [2]It provides detailed information on bond lengths, bond angles, and the overall molecular and supramolecular structure. [3]
Principles and Instrumentation
The technique works by directing a focused beam of X-rays onto a single crystal. The crystal's ordered lattice of atoms diffracts the X-rays in a specific pattern of spots. The geometry and intensity of this diffraction pattern are directly related to the arrangement of atoms within the crystal lattice. [4] A modern single-crystal diffractometer consists of three main components:
-
X-ray Source: Typically a sealed X-ray tube with a molybdenum (Mo Kα, λ=0.71073 Å) or copper (Cu Kα, λ=1.5418 Å) anode. [5]2. Goniometer: A device that holds and rotates the crystal in multiple orientations to capture the full diffraction pattern. [2]3. Detector: A sensitive area detector (e.g., a CCD or CMOS sensor) that records the positions and intensities of the diffracted X-ray spots.
Caption: The workflow of a single-crystal X-ray diffraction experiment.
Protocol: From Crystal to Data
-
Crystal Selection and Mounting: Under a microscope, select a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects). [3]The crystal is affixed to a thin fiber or loop using a minimal amount of oil and mounted on the goniometer head.
-
Cooling: The crystal is immediately cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to a sharper diffraction pattern and higher quality data.
-
Unit Cell Determination: A few initial diffraction images are taken to locate the main diffraction spots. The software then indexes these spots to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.
-
Data Collection: A full sphere of diffraction data is collected by systematically rotating the crystal and recording hundreds or thousands of diffraction images (frames). The duration of this process can range from a few hours to a day.
-
Data Reduction: The collected images are processed. The intensities of all the diffraction spots are integrated, corrected for experimental factors, and merged into a single reflection file.
Part 4: Deciphering the Data: A Hypothetical Case Study
Once the data is collected, specialized software is used to solve and refine the crystal structure.
Structure Solution and Refinement
-
Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms, in this case, the bromine atom.
-
Refinement: The initial model is refined using a least-squares algorithm. Lighter atoms (C, N, O) are located from difference electron density maps. Finally, hydrogen atoms are typically placed in calculated positions. The model is refined until the calculated diffraction pattern closely matches the experimentally observed data. The quality of the final model is assessed by metrics like R1 and wR2, which should be as low as possible.
Analysis of the Crystal Structure
The final output is a Crystallographic Information File (CIF), which contains all the information about the structure.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₉H₁₂BrNO |
| Formula Weight | 230.10 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.56 |
| b (Å) | 8.21 |
| c (Å) | 12.45 |
| β (°) | 98.5 |
| Volume (ų) | 1068.9 |
| Z | 4 |
| T (K) | 100 |
| R1 [I > 2σ(I)] | 0.035 |
| wR2 (all data) | 0.082 |
Key Structural Insights:
-
Molecular Conformation: The analysis would reveal the precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. The orientation of the bromophenyl ring relative to the propanol backbone would be determined.
-
Stereochemistry: As the synthesis was racemic and the chosen space group (P2₁/c) is centrosymmetric, the crystal would contain both enantiomers. SC-XRD can determine the relative stereochemistry of the chiral centers. To determine the absolute configuration, a chiral synthesis or resolution followed by crystallization in a non-centrosymmetric space group would be required.
-
Intermolecular Interactions: The true power of crystal structure analysis lies in understanding how molecules pack together. In this case, a network of hydrogen bonds would be expected:
-
The hydroxyl group (-OH) acting as a hydrogen bond donor and acceptor.
-
The amino group (-NH₂) acting as a hydrogen bond donor. These interactions would likely link the molecules into chains or sheets, defining the supramolecular architecture. Furthermore, the bromine atom could participate in weaker halogen bonding interactions, further stabilizing the crystal packing.
-
Conclusion
The crystal structure analysis of a molecule like this compound is a journey that integrates synthetic chemistry, analytical spectroscopy, and advanced diffraction physics. Each step, from verifying the molecular identity with NMR and FT-IR to patiently growing suitable crystals and meticulously collecting and refining diffraction data, is a critical component of a self-validating workflow. The resulting three-dimensional structure provides unparalleled insight into the molecule's conformation and the subtle intermolecular forces that govern its solid-state behavior. This knowledge is not merely academic; it is a fundamental pillar upon which modern drug design, polymorphism screening, and materials engineering are built.
References
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link] 2. SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link] [6]3. Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(10), 1443-1449. Retrieved from [Link] [1]4. LibreTexts Chemistry. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link] [7]5. Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2215-2226. Retrieved from [Link] [8]6. Greenwood, M. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences. Retrieved from [Link] [9]7. Journal of Chemical and Pharmaceutical Sciences. (2016). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link] [10]8. University of Barcelona. (n.d.). Crystallization of Small Molecules. Retrieved from [Link] [11]9. Perry, J. J., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Retrieved from [Link] [12]10. Perry, J. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link] [13]11. University of California, Santa Barbara. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link] [14]12. Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link] [2]13. Oreate AI. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link] [5]14. University of Bern. (n.d.). Services: Single Crystal X-Ray Diffraction. Retrieved from [Link] [3]15. University of Wisconsin-Eau Claire. (n.d.). Single crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link] [4]24. Chemistry Stack Exchange. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]
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- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. Services: Single Crystal X-Ray Diffraction - Department of Chemistry, Biochemistry and Pharmaceutical Sciences [dcbp.unibe.ch]
- 4. geo.umass.edu [geo.umass.edu]
- 5. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
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- 7. chem.libretexts.org [chem.libretexts.org]
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- 14. mcgill.ca [mcgill.ca]
pKa values and ionization behavior of 1-Amino-2-(4-bromophenyl)propan-2-ol
An In-Depth Technical Guide to the pKa Values and Ionization Behavior of 1-Amino-2-(4-bromophenyl)propan-2-ol
Abstract
The ionization constant (pKa) is a critical physicochemical parameter that dictates the pharmacokinetic and pharmacodynamic profiles of drug candidates. For novel compounds such as this compound, a precise understanding of its ionization behavior is fundamental for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. This technical guide provides a comprehensive framework for determining and predicting the pKa values of this molecule. As experimental data for this specific compound is not publicly available, this document focuses on the authoritative methodologies and theoretical principles that enable its characterization. We present detailed experimental protocols for potentiometric titration and UV-Vis spectrophotometry, explain the underlying chemical principles, and explore the utility of computational prediction tools. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to characterize the acid-base properties of novel chemical entities.
Introduction: The Critical Role of pKa in Drug Development
This compound is a small molecule featuring a primary aliphatic amine and a tertiary alcohol. Its structure, containing a chiral center and a bromophenyl group, suggests its potential as a scaffold in medicinal chemistry. The ionization state of a molecule is a primary determinant of its interaction with biological systems. Properties such as aqueous solubility, membrane permeability, and binding affinity to target proteins are all profoundly influenced by the extent to which a molecule is protonated or deprotonated at a given physiological pH.
The compound possesses two potentially ionizable functional groups:
-
Primary Amine (-NH₂): This group is basic and will be protonated (-NH₃⁺) at low pH. The pKa of this group dictates the pH at which the neutral and protonated forms are present in equal concentrations.
-
Tertiary Alcohol (-OH): This group is very weakly acidic and is not expected to deprotonate under physiological conditions. The pKa of simple alcohols is typically well above 14[1].
Therefore, the most pharmacologically relevant ionization event for this molecule is the protonation of the primary amine. This guide will delineate the established methods for quantifying this crucial parameter.
Theoretical Framework and Structural Considerations
The basicity of the amine group in this compound is influenced by its molecular structure.
-
Aliphatic Amine: Primary aliphatic amines typically exhibit pKa values in the range of 9 to 11[2].
-
Inductive Effect: The 4-bromophenyl group is electron-withdrawing due to the electronegativity of the bromine atom. This inductive effect can pull electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton. This is expected to slightly decrease the basicity (lower the pKa) of the amine compared to a simple, unsubstituted alkylamine[3][4].
-
Intramolecular Interactions: The proximity of the hydroxyl group to the amine group may allow for intramolecular hydrogen bonding, which could subtly influence the amine's pKa.
Based on these factors, the pKa of the amine group is predicted to be in the approximate range of 9-10. The ionization equilibrium is illustrated below.
Figure 1: Ionization equilibrium of the primary amine group.
Experimental pKa Determination
Direct measurement remains the gold standard for pKa determination. The following protocols are robust, well-documented, and suitable for a compound like this compound.
Potentiometric Titration
Potentiometric titration is a highly precise and widely used method for determining pKa values[2][5]. The technique involves monitoring the pH of a solution of the analyte as a standardized titrant is added incrementally. The pKa is the pH at the half-equivalence point, where 50% of the analyte has been neutralized[6][7][8].
-
System Preparation & Calibration:
-
Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00)[6]. Ensure the electrode is in excellent condition.
-
Prepare a standardized solution of 0.1 M hydrochloric acid (HCl) as the titrant.
-
Prepare a solution of 0.15 M potassium chloride (KCl) to maintain a constant ionic strength throughout the titration[6][9].
-
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in deionized water containing 0.15 M KCl to achieve a final concentration between 10⁻³ M and 10⁻⁴ M[5][6][7]. The concentration must be high enough to produce a clear inflection point.
-
Transfer a known volume (e.g., 50.00 mL) of the sample solution to a reaction vessel.
-
-
Titration Procedure:
-
Place the reaction vessel on a magnetic stirrer and add a small stir bar.
-
Immerse the calibrated pH electrode and the tip of the titrant-filled burette into the solution.
-
Purge the solution with nitrogen gas for 5-10 minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement, especially for basic pKa values[6][9].
-
Begin the titration by adding small increments of the 0.1 M HCl titrant. Record the pH and the volume of titrant added after each addition, allowing the pH to stabilize.
-
Decrease the volume of the increments significantly near the equivalence point (the region of most rapid pH change) to accurately define the inflection point.
-
Continue the titration well past the equivalence point.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate the titration curve.
-
Determine the equivalence point volume (V_eq), which is the center of the inflection point of the sigmoid curve. This can be found precisely by calculating the first or second derivative of the curve.
-
The pKa of the conjugate acid (BH⁺) is equal to the pH at the half-equivalence point (V_eq / 2)[6][8].
-
Figure 2: Workflow for pKa determination by potentiometric titration.
UV-Vis Spectrophotometry
This method is applicable when the analyte possesses a chromophore close to the ionization center, causing the UV-Vis absorption spectrum to change with pH[10]. The bromophenyl group in the target molecule serves as a suitable chromophore. The pKa is determined by fitting the change in absorbance at a specific wavelength versus pH to a sigmoidal curve[11][12].
-
System & Reagent Preparation:
-
Prepare a series of buffer solutions with known pH values, covering a range from approximately pH 7 to 12 to bracket the expected pKa of the amine. Ensure all buffers have the same constant ionic strength (e.g., 0.1 M)[10].
-
Prepare a concentrated stock solution of this compound in a suitable solvent like methanol or DMSO.
-
-
Sample Preparation & Measurement:
-
In a series of cuvettes or a 96-well UV-transparent plate, add a small, fixed volume of the stock solution to each buffer, ensuring the final organic solvent concentration is low (e.g., <2% v/v) to minimize its effect on the pKa[10]. The final analyte concentration should be consistent across all samples.
-
Record the full UV-Vis spectrum (e.g., 230-500 nm) for each buffered sample.
-
Identify the wavelength(s) of maximum absorbance difference between the fully protonated and neutral forms of the molecule[10].
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength(s) versus the pH of the buffer solutions.
-
The resulting data should form a sigmoidal curve.
-
Fit the data to the Henderson-Hasselbalch equation or a similar four-parameter logistic function[11]. The inflection point of this curve corresponds to the pKa of the ionizable group.
-
Figure 3: Workflow for pKa determination by UV-Vis spectrophotometry.
Computational pKa Prediction
In the absence of experimental data, or as a complementary approach, in silico pKa prediction provides valuable estimates. These methods have become increasingly accurate and are widely used in drug discovery[13][14].
-
Empirical and QSAR-Based Methods: These tools rely on large databases of experimentally determined pKa values. They analyze the structure of the query molecule, identify ionizable centers, and predict the pKa based on the pKa of similar substructures in the database, applying corrections for the electronic effects of neighboring functional groups. Commercial software packages like ACD/pKa, Epik, and Marvin are examples of this approach[13][15][16].
-
Quantum Mechanical (QM) Methods: These first-principles approaches calculate the pKa by computing the free energy change of the protonation/deprotonation reaction. While computationally more intensive, they can be highly accurate and are not limited by the availability of similar compounds in a database[17][18]. Machine learning models are often combined with QM methods to improve speed and accuracy[14][19].
Table 1: Summary of pKa Determination and Prediction Approaches
| Method | Principle | Advantages | Considerations |
| Potentiometric Titration | Measures pH change during neutralization with a titrant. | High precision and accuracy; considered a gold standard[5][7]. | Requires sufficient sample quantity and solubility; sensitive to dissolved CO₂[5][7]. |
| UV-Vis Spectrophotometry | Measures change in light absorbance as a function of pH. | High sensitivity, requires less sample[10]; suitable for high-throughput screening. | Requires a chromophore near the ionization center; buffer composition can influence results[10][11]. |
| Computational Prediction | Uses algorithms (empirical or QM) to calculate pKa from chemical structure. | Extremely fast; no physical sample required; useful for virtual screening[13][19][20]. | Accuracy depends on the algorithm and the training data for the chemical space of interest[14][16]. |
Expected Ionization Profile and Conclusion
The primary ionizable center of this compound is the aliphatic amine. The tertiary alcohol is not expected to ionize under physiological conditions. Based on theoretical considerations, the pKa of the amine group is estimated to be between 9.0 and 10.0. This means that at physiological pH (~7.4), the compound will exist predominantly in its protonated, cationic form (BH⁺).
The diagram below illustrates the expected speciation as a function of pH. Understanding this profile is essential for designing formulation strategies, interpreting bioassay results, and building predictive ADME models.
Figure 4: Predicted speciation profile based on an estimated pKa of 9.5.
This guide has outlined the essential theoretical and practical framework for determining the pKa and ionization behavior of this compound. By employing the rigorous experimental and computational methodologies described herein, researchers can generate the critical data needed to advance the development of this and other novel chemical entities.
References
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
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ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. Available from: [Link]
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Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]
-
Meloun, M., et al. Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]
-
Haslak, Z. P., et al. (2014). Rationalization of the pKa Values of Alcohols and Thiols Using Atomic Charge Descriptors and Its Application to the Prediction of Amino Acid pKa's. Journal of Chemical Information and Modeling. Available from: [Link]
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Haslak, Z. P., et al. (2014). Rationalization of the pKa values of alcohols and thiols using atomic charge descriptors and its application to the prediction of amino acid pKa's. PubMed. Available from: [Link]
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Rowan. pKa Prediction. Available from: [Link]
-
Molecular Discovery. MoKa - pKa modelling. Available from: [Link]
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Schrödinger. Epik. Available from: [Link]
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Balogh, G. T., et al. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling. Available from: [Link]
-
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
-
Ruiz, F. X., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. Available from: [Link]
-
Yılmaz, Ç., & Işık, S. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]
-
University of California, Davis. UV-Vis Spectrometry, pKa of a dye. Available from: [Link]
-
Šakić, D., & Vrček, V. Simple Method for the Estimation of pKa of Amines. Available from: [Link]
-
Fiammengo, R. (2012). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. Available from: [Link]
-
DOI. Detailed procedure for calculating pKa. The dissociation constant of amine (K1) can be expressed as. Available from: [Link]
-
Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available from: [Link]
-
Nguyen, T., et al. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. MDPI. Available from: [Link]
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East Stroudsburg University. Potentiometric Titration of an Unknown Weak Acid. Available from: [Link]
-
Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]
-
Haslak, Z. P., et al. (2014). Figure 1 from Rationalization of the pKa Values of Alcohols and Thiols Using Atomic Charge Descriptors and Its Application to the Prediction of Amino Acid pKa's. Semantic Scholar. Available from: [Link]
-
PubChem. (R)-1-Amino-2-(4-bromophenyl)propane. Available from: [Link]
-
Popelier, P., & Caine, B. (2023). pKa prediction from ab initio calculations. Research Outreach. Available from: [Link]
-
PubChem. 1-Amino-2-(2-bromophenyl)propan-2-ol. Available from: [Link]
-
Reddit. (2024). Without looking at pka values, why is p-bromoaniline more basic than p-aminobenzonitrile? r/OrganicChemistry. Available from: [Link]
-
PubChemLite. 2-amino-1-(4-bromophenyl)propan-1-ol. Available from: [Link]
-
EPA. 1-(4-Methylphenyl)-2-[(propan-2-yl)amino]propan-1-ol. Available from: [Link]
-
Ashenhurst, J. (2026). The pKa Table Is Your Friend. Master Organic Chemistry. Available from: [Link]
-
Tan, S. G., et al. (2014). The effect of bromine scanning around the phenyl group of 4-phenylquinolone derivatives. PMC. Available from: [Link]
-
LibreTexts. (2014). 8.17: The Effect of Substituents on pKa. Chemistry LibreTexts. Available from: [Link]
-
ResearchGate. pKa of Primary Amines and Phenols[18]. Available from: [Link]
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Slideshare. Ionization and Ph of Amino Acid. Available from: [Link]
-
Organic Chemistry Data. Bordwell pKa Table. Available from: [Link]
-
J. Am. Soc. Mass Spectrom. (2025). Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2-propanol-free reversed-phase ion-pai. Available from: [Link]
-
PubChem. 1-Amino-2-propanol. Available from: [Link]
-
YouTube. (2021). Ionization of Amino Acids - Live Biochemistry Review. Available from: [Link]
-
University of Arizona. Ionization Techniques – Part IV. Available from: [Link]
-
ResearchGate. (2025). ESI Activity of Br(-), BF4(-), ClO4(-), and BPh4(-) Anions in the Presence of Li(+) and NBu4(+) Counter-Ions. Available from: [Link]
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Available from: [Link]
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Methodological & Application
Application Note and Synthesis Protocol: A Detailed Guide to the Preparation of 1-Amino-2-(4-bromophenyl)propan-2-ol
Introduction
1-Amino-2-(4-bromophenyl)propan-2-ol is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and research chemicals. Its structure, featuring a chiral center and a bromo-functionalized aromatic ring, makes it a versatile building block for the development of novel therapeutics. This application note provides a detailed, step-by-step protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The described two-step synthesis route involves a base-catalyzed Henry reaction (nitroaldol reaction) followed by a selective reduction of the nitro group. This protocol emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations to ensure a successful and safe synthesis.
Overall Synthesis Scheme
The synthesis of this compound is achieved through a two-step process starting from 4-bromoacetophenone. The first step is a Henry reaction with nitromethane to form the corresponding β-nitro alcohol. The subsequent step involves the selective reduction of the nitro group to an amine.
Caption: Overall workflow for the synthesis of this compound.
Materials and Equipment
The following table outlines the necessary reagents and equipment for this synthesis.
| Reagents | Equipment |
| 4-Bromoacetophenone | Round-bottom flasks |
| Nitromethane | Magnetic stirrer with heating plate |
| Sodium hydroxide (NaOH) | Reflux condenser |
| Ethanol (absolute) | Dropping funnel |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | Beakers and Erlenmeyer flasks |
| Hydrochloric acid (HCl, concentrated) | Separatory funnel |
| Ethyl acetate | Rotary evaporator |
| Saturated sodium bicarbonate solution | pH paper or pH meter |
| Saturated sodium chloride solution (brine) | Thin-layer chromatography (TLC) plates and chamber |
| Anhydrous sodium sulfate (Na₂SO₄) | Column chromatography setup (silica gel) |
| Deionized water | Standard laboratory glassware |
Experimental Protocol
Part 1: Synthesis of 2-(4-bromophenyl)-1-nitropropan-2-ol (Henry Reaction)
The Henry reaction is a classic C-C bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to a carbonyl compound.[1][2][3] In this step, the α-proton of nitromethane is deprotonated by a base to form a nucleophilic nitronate anion, which then attacks the electrophilic carbonyl carbon of 4-bromoacetophenone.
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (50.2 mmol) of 4-bromoacetophenone in 100 mL of ethanol.
-
Addition of Nitromethane: To this solution, add 4.6 mL (85.4 mmol) of nitromethane.
-
Initiation of Reaction: While stirring vigorously at room temperature, slowly add a solution of 2.2 g (55.0 mmol) of sodium hydroxide in 20 mL of deionized water dropwise over a period of 30 minutes. An exothermic reaction may be observed. Maintain the reaction temperature below 40 °C, using an ice bath if necessary.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 4:1 mixture of hexanes and ethyl acetate as the eluent. The starting material (4-bromoacetophenone) should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up: Once the reaction is complete, neutralize the mixture by slowly adding 6 M hydrochloric acid until the pH is approximately 7. A precipitate may form.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-(4-bromophenyl)-1-nitropropan-2-ol. The crude product can be used directly in the next step or purified by column chromatography on silica gel if necessary.
Part 2: Synthesis of this compound (Reduction of the Nitro Group)
The selective reduction of the nitro group to a primary amine in the presence of an aryl bromide is a critical step. While catalytic hydrogenation is a common method for nitro group reduction, there is a risk of dehalogenation with certain catalysts like palladium on carbon.[4] Therefore, a milder and more selective reducing agent, tin(II) chloride dihydrate (SnCl₂·2H₂O), is employed.[5] This reagent is known to effectively reduce nitro groups to amines without affecting aryl halides.[5]
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the crude 2-(4-bromophenyl)-1-nitropropan-2-ol (approximately 50 mmol) and 250 mL of absolute ethanol.
-
Addition of Reducing Agent: To this solution, add 56.4 g (250 mmol) of tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain it at this temperature with vigorous stirring for 4-6 hours. Monitor the reaction by TLC until the starting nitro alcohol is no longer visible.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully concentrate the ethanol using a rotary evaporator.
-
Basification: To the residue, slowly and carefully add a saturated solution of sodium bicarbonate with cooling in an ice bath until the pH of the solution is basic (pH > 8). A precipitate of tin salts will form.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 75 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient eluent system, starting with dichloromethane and gradually increasing the polarity with methanol (e.g., 100:0 to 95:5 dichloromethane:methanol).
Characterization
The final product, this compound, can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
| Expected Analytical Data | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.50-7.40 (m, 4H, Ar-H), 3.05 (d, J = 12.8 Hz, 1H, CH₂-N), 2.85 (d, J = 12.8 Hz, 1H, CH₂-N), 1.90 (br s, 3H, -OH, -NH₂), 1.55 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 146.5, 131.5, 127.5, 121.0, 74.0, 50.0, 28.0 |
| Mass Spectrometry (ESI+) | m/z: 230.0, 232.0 ([M+H]⁺, isotopic pattern for Br) |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Bromoacetophenone is an irritant. Avoid inhalation and contact with skin and eyes.
-
Nitromethane is flammable and toxic. Handle with care.
-
Sodium hydroxide and concentrated hydrochloric acid are corrosive. Handle with extreme caution.
-
Tin(II) chloride is harmful if swallowed and can cause skin and eye irritation.
-
All organic solvents are flammable. Avoid open flames and sparks.
-
Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound. By following these procedures and adhering to the safety guidelines, researchers can successfully synthesize this valuable intermediate for their drug discovery and development endeavors. The rationale behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the chemical transformations involved.
References
- Anderson, J. C., Blake, A. J., Koovits, P. J., & Stepney, G. J. (2012). Diastereoselective Reductive Nitro-Mannich Reactions. The Journal of Organic Chemistry.
- ProQuest. (n.d.).
- Palmieri, A. (2025, July 8). Denitrative radical-induced coupling reactions of nitroalkenes. Organic & Biomolecular Chemistry.
- Fioravanti, S., Pellacani, L., Tardella, P. A., & Vergari, M. C. (2008). Facile and Highly Stereoselective One-Pot Synthesis of Either (E)- or (Z)-Nitro Alkenes. Organic Letters, 10(7), 1449–1451.
- ChemicalBook. (n.d.). 2-AMINO-1-PHENYLETHANOL synthesis.
- Royal Society of Chemistry. (n.d.).
- Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions.
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Taylor & Francis Group. (2006). Synthesis of Chiral 2-Amino-1-Phenylethanol.
- American Chemical Society. (2025, January 21). Pd/C-Catalyzed Tandem Synthesis of β-Amino Alcohol Using Epoxide through Transfer Hydrogenation of Nitroarene with Methanol. ACS Omega.
- Journal of Synthetic Chemistry. (2024, May 14). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.
- Wikipedia. (n.d.). Henry reaction.
- Google Patents. (n.d.).
- MDPI. (2018, July 29).
- Semantic Scholar. (2021, November 5).
- MDPI. (2024, November 4). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde.
- Master Organic Chemistry. (n.d.). Henry Reaction.
- SynArchive. (n.d.). Henry Reaction.
- Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
- Calvin University. (n.d.). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
- Chemistry Stack Exchange. (2019, December 3). Selective reduction of nitro group to amine, in benzene ring containing nitrile?
- MDPI. (2025, December 7). Defining Aldol Chemoselectivity in the Presence of Henry Nucleophiles (Nitroalkanes).
- Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000307 - 2-Amino-1-phenylethanol.
Sources
Enantioselective preparation of 1-Amino-2-(4-bromophenyl)propan-2-ol
Application Note: High-Fidelity Enantioselective Preparation of 1-Amino-2-(4-bromophenyl)propan-2-ol
Part 1: Executive Summary & Strategic Analysis
Target Molecule: (2R)-1-Amino-2-(4-bromophenyl)propan-2-ol
CAS Registry: 1213878-60-4 (Generic) / Stereoisomer specific
Class: Quaternary
The Challenge: The synthesis of 1-amino-2-arylpropan-2-ols presents a specific stereochemical challenge: the formation of a quaternary stereocenter at the C2 position. While tertiary alcohols are accessible via standard asymmetric reduction of ketones, quaternary centers require carbon-carbon bond formation or oxidative functionalization of trisubstituted alkenes. Furthermore, the para-bromo substituent serves as a critical handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) but is sensitive to hydrogenolysis, ruling out standard catalytic hydrogenation protocols.
Synthetic Strategy: The "Cyclic Sulfate" Shunt While the Asymmetric Henry (Nitroaldol) reaction offers a direct disconnection, it often suffers from lower enantioselectivity (80-90% ee) with ketone substrates and yields oily intermediates difficult to purify.
This protocol utilizes the Sharpless Asymmetric Dihydroxylation (AD) followed by the Cyclic Sulfate Activation strategy. This route is selected for drug development applications due to three "Process Pillars":
-
Enantiopurity: The AD reaction typically yields >95% ee and allows for crystallization-induced optical purification of the diol intermediate.
-
Regiocontrol: The cyclic sulfate moiety directs nucleophilic attack (azide) exclusively to the primary carbon, guaranteeing the correct regioisomer.
-
Chemo-fidelity: The Staudinger reduction used in the final step preserves the aryl bromide, which would be labile under Pd/C hydrogenation.
Part 2: Reaction Workflow & Mechanism
The synthesis proceeds through a 4-stage cascade: Olefination
Caption: Figure 1. Modular synthetic workflow emphasizing the preservation of the Aryl-Bromide handle and establishment of the quaternary center via Sharpless AD logic.
Part 3: Detailed Experimental Protocols
Step 1: Precursor Synthesis (Olefination)
Objective: Convert 4-bromoacetophenone to 2-(4-bromophenyl)propene.
-
Suspend Methyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF (0.5 M) under Nitrogen.
-
Add KOtBu (1.1 equiv) portion-wise at 0°C. Stir for 30 min (bright yellow ylide forms).
-
Add 4-Bromoacetophenone (1.0 equiv) dropwise.
-
Warm to room temperature (RT) and stir for 3 hours.
-
Workup: Quench with sat. NH4Cl. Extract with Hexanes (to precipitate Ph3PO). Filter through a silica plug.
-
QC: 1H NMR should show terminal alkene protons at
5.1 and 5.3 ppm.
Step 2: Sharpless Asymmetric Dihydroxylation (The Critical Step)
Objective: Enantioselective installation of the diol at the quaternary center. Note: Use AD-mix-β to target the (S)-diol (which leads to the (R)-amino alcohol if priority rules dictate, check specific nomenclature).
Reagents:
-
AD-mix-β (1.4 g per mmol of alkene)
-
Methanesulfonamide (1.0 equiv, accelerates hydrolysis)
-
Solvent: t-BuOH:H2O (1:1 v/v)
Protocol:
-
Preparation: In a round-bottom flask, dissolve AD-mix-β and methanesulfonamide in the solvent mixture. Stir at RT until both phases are clear (orange lower phase).
-
Cooling: Cool the mixture to 0°C. (Lower temperature increases ee).
-
Addition: Add 2-(4-bromophenyl)propene (1.0 equiv) in one portion.
-
Reaction: Stir vigorously at 0°C for 24–48 hours. Monitor by TLC (fading of alkene spot).
-
Quench: Add Sodium Sulfite (Na2SO3, 1.5 g per mmol substrate) and stir at RT for 45 mins to reduce Os(VIII) to Os(IV) and quench excess oxidant.
-
Extraction: Extract with EtOAc (3x). Wash combined organics with 1M KOH (removes sulfonamide) and Brine.
-
Purification: Recrystallize from Hexane/EtOAc.
-
Why? Recrystallization upgrades ee from ~95% to >99%.
-
-
Data Validation:
-
Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10).
-
Yield: Expect 85-95%.
-
Step 3: Cyclic Sulfate Activation
Objective: Activate the diol for nucleophilic attack without touching the stereocenter.
Protocol:
-
Dissolve the Chiral Diol (1.0 equiv) in dry CH2Cl2 (0.2 M) and cool to 0°C.
-
Add Thionyl Chloride (SOCl2, 1.2 equiv) and Et3N (2.5 equiv). Stir 20 min. (Forms cyclic sulfite).[1]
-
Oxidation: Dilute with CH3CN/H2O (1:1). Add catalytic RuCl3 (0.01 equiv) and NaIO4 (1.5 equiv).
-
Stir vigorously for 1 hour. The mixture turns bright yellow/orange.
-
Workup: Extract with Et2O. Wash with water.[2] Filter through a pad of silica to remove Ruthenium residues.
-
Result: White crystalline solid.
-
Mechanism Note: This step retains the stereochemistry at the quaternary center.
-
Step 4: Regioselective Azidolysis & Reduction
Objective: Install the nitrogen at the primary carbon and reveal the amine.
Part A: Azide Opening
-
Dissolve Cyclic Sulfate in Acetone/Water (9:1).
-
Add NaN3 (1.5 equiv). Heat to 50°C for 4-6 hours.
-
Hydrolysis: Add 20% H2SO4 (catalytic amount) and stir at RT for 6 hours to hydrolyze the resulting sulfate ester to the alcohol.
-
Isolation: Extract the Azido-alcohol with EtOAc. (Do not distill azides; proceed to reduction).
Part B: Staudinger Reduction
-
Dissolve the crude Azido-alcohol in THF.
-
Add Triphenylphosphine (PPh3, 1.1 equiv). Nitrogen evolution (
) will be observed. -
Stir for 2 hours (formation of iminophosphorane).
-
Add H2O (10 equiv) and heat to 50°C for 3 hours to hydrolyze the intermediate.
-
Final Workup: Acidify with 1M HCl (extracts amine into water, leaves Ph3PO in organic). Wash aqueous layer with Et2O. Basify aqueous layer with NaOH to pH 12. Extract product with CH2Cl2.
-
Final Product: this compound.
Part 4: Quality Control & Data Specifications
| Parameter | Specification | Method |
| Appearance | White to Off-white Solid | Visual |
| Purity (HPLC) | > 98.0% | C18 Column, H2O/MeCN gradient |
| Enantiomeric Excess | > 99.0% | Chiralpak AD-H, Hex/IPA (90:10) |
| 1H NMR (DMSO-d6) | 400 MHz NMR | |
| Identity (MS) | [M+H]+ = 230.0/232.0 (Br pattern) | ESI-MS |
Part 5: References
-
Sharpless Asymmetric Dihydroxylation (General Review): Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. [Link]
-
Cyclic Sulfate Activation & Regioselectivity: Gao, Y., & Sharpless, K. B. (1988). Asymmetric synthesis of both enantiomers of tomoxetine and fluoxetine. Journal of the American Chemical Society, 110(22), 7538–7539. [Link]
-
Regioselective Opening of Cyclic Sulfates (Theoretical & Experimental): Avenoza, A., Busto, J. H., Corzana, F., Peregrina, J. M., & Zurbano, M. M. (2003).[6] Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. The Journal of Organic Chemistry, 68(11), 4506–4513. [Link]
-
Alternative Henry Reaction Route (Background): Palomo, C., Oiarbide, M., & Laso, A. (2005). Copper-Catalyzed Enantioselective Henry Reaction of Ketones.[8] Angewandte Chemie International Edition, 44(25), 3881–3884. [Link]
Sources
- 1. Synthesis of cyclic sulfates by halocyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Understanding the unusual regioselectivity in the nucleophilic ring-opening reactions of gem-disubstituted cyclic sulfates. Experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kiesslinglab.com [kiesslinglab.com]
- 5. investigacion.unirioja.es [investigacion.unirioja.es]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A new catalyst for the asymmetric Henry reaction: synthesis of β-nitroethanols in high enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Henry Reaction [organic-chemistry.org]
Application Note & Protocols: Strategic Use of 1-Amino-2-(4-bromophenyl)propan-2-ol in Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Its application is particularly widespread in the pharmaceutical and materials science sectors for constructing complex molecular architectures, such as substituted biphenyls.[2] This guide focuses on a specific and highly valuable building block: 1-Amino-2-(4-bromophenyl)propan-2-ol . This molecule is distinguished by its trifunctional nature, possessing an aryl bromide for cross-coupling, a chiral secondary alcohol, and a primary amine.
While the aryl bromide is the intended reactive site for Suzuki coupling, the presence of the amino alcohol moiety introduces both challenges and opportunities. The dual nucleophilicity of the amine and hydroxyl groups can lead to undesired side reactions or catalyst inhibition if not properly managed.[3][4] However, these same functional groups offer valuable handles for subsequent synthetic transformations, making this substrate a versatile precursor for drug development.
This document provides a detailed exploration of the mechanistic nuances, strategic considerations, and optimized laboratory protocols for successfully employing this compound in Suzuki-Miyaura coupling reactions. We present two primary pathways—one utilizing the substrate directly and another involving a protective group strategy—to provide researchers with the flexibility to adapt the methodology to their specific synthetic goals.
Section 1: Mechanistic Considerations and the Role of the Amino Alcohol Moiety
The efficacy of a Suzuki coupling reaction hinges on the smooth operation of its catalytic cycle, which universally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
When using this compound, the free amine (-NH₂) and hydroxyl (-OH) groups introduce specific variables that must be considered:
-
Catalyst Inhibition vs. Chelation: The lone pairs on the nitrogen and oxygen atoms can coordinate to the palladium center. This interaction can be detrimental, leading to catalyst inhibition by occupying coordination sites necessary for the catalytic cycle. Conversely, a favorable chelation effect could stabilize the palladium intermediate, potentially accelerating the reaction or preventing catalyst decomposition. This dual possibility makes the choice of ligand and reaction conditions critical.[4]
-
Competing Nucleophilicity: While the primary goal is a C-C coupling, the amine and alcohol are nucleophiles. Under certain conditions, particularly with highly reactive palladium intermediates, competing C-N or C-O coupling reactions could occur, leading to undesired byproducts.[3] The choice of a non-nucleophilic base is paramount to disfavor these pathways.
-
The Protection Strategy: To eliminate the complexities introduced by the amino alcohol moiety, a common strategy is to reversibly protect the amine, typically as a tert-butyloxycarbonyl (Boc) carbamate. The Boc group is sterically bulky and electronically deactivating, preventing the nitrogen from interfering with the palladium catalyst. This approach often leads to cleaner reactions and higher yields, albeit at the cost of two additional synthetic steps (protection and deprotection).
Section 2: Experimental Protocols
Two robust protocols are presented below. Protocol A is an optimized method for the direct coupling of the unprotected substrate, prioritizing atom economy. Protocol B employs an N-Boc protection strategy for maximum reliability and yield.
Protocol A: Direct Coupling of Unprotected this compound
This protocol is designed for efficiency, avoiding additional protection/deprotection steps. The key to success is the careful selection of a catalyst system and base that are tolerant of the free amine and hydroxyl groups.
Materials
| Reagent | M.W. | Amount (mmol) | Mass/Volume |
|---|---|---|---|
| This compound | 230.10 | 1.0 | 230 mg |
| Arylboronic Acid | - | 1.2 | 1.2 equiv |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.03 (3 mol%) | 24.5 mg |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.5 | 345 mg |
| 1,4-Dioxane | - | - | 8.0 mL |
| Deionized Water | - | - | 2.0 mL |
Procedure
-
Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (230 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), and anhydrous potassium carbonate (345 mg, 2.5 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Pd(dppf)Cl₂·CH₂Cl₂ (24.5 mg, 0.03 mmol). Subsequently, add 1,4-dioxane (8.0 mL) and deionized water (2.0 mL) via syringe. The solvent mixture should be degassed prior to use for optimal results.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting aryl bromide is a key indicator of completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes containing 1% triethylamine (to prevent product tailing on the acidic silica), to afford the desired biaryl product.
Protocol B: Coupling of N-Boc Protected Substrate
This two-part protocol offers a highly reliable path to the coupled product by first masking the amine's reactivity.
Part I: N-Boc Protection
-
Dissolve this compound (1.0 g, 4.35 mmol) in dichloromethane (DCM, 20 mL) in a round-bottom flask.
-
Add triethylamine (0.73 mL, 5.22 mmol, 1.2 equiv).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.04 g, 4.78 mmol, 1.1 equiv) in DCM (5 mL).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution (15 mL). Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the N-Boc protected intermediate, which is often pure enough for the next step.
Part II: Suzuki Coupling Materials
| Reagent | M.W. | Amount (mmol) | Mass/Volume |
|---|---|---|---|
| N-Boc-1-Amino-2-(4-Br-phenyl)propan-2-ol | 330.22 | 1.0 | 330 mg |
| Arylboronic Acid | - | 1.2 | 1.2 equiv |
| XPhos Pd G2 | 786.17 | 0.02 (2 mol%) | 15.7 mg |
| Potassium Phosphate (K₃PO₄), tribasic | 212.27 | 2.0 | 425 mg |
| Toluene | - | - | 8.0 mL |
| Deionized Water | - | - | 2.0 mL |
Procedure
-
Vessel Preparation: To a microwave vial or Schlenk flask, add the N-Boc protected substrate (330 mg, 1.0 mmol), arylboronic acid (1.2 mmol), K₃PO₄ (425 mg, 2.0 mmol), and the XPhos Pd G2 pre-catalyst (15.7 mg, 0.02 mmol).[7]
-
Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) for 5 minutes.
-
Solvent Addition: Add degassed toluene (8.0 mL) and degassed water (2.0 mL).
-
Reaction: Seal the vessel and heat to 100 °C with vigorous stirring for 4-12 hours.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol A. The final product will be the N-Boc protected biaryl. Deprotection can be achieved under standard acidic conditions (e.g., TFA in DCM or HCl in dioxane) if the free amine is desired.
Section 3: Optimization and Troubleshooting
Achieving high yields in Suzuki coupling requires balancing several interdependent parameters.[1] The following table summarizes key variables and their expected impact.
| Parameter | Options | Rationale & Expert Insights | Potential Issues |
| Catalyst/Ligand | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald/Buchwald-type Palladacycles (e.g., XPhos, SPhos) | Choice is critical. PPh₃-based catalysts are classical but can be less effective for challenging substrates. dppf offers better stability. Buchwald ligands (e.g., XPhos) are often superior for aryl bromides, promoting faster oxidative addition and reductive elimination, which can minimize side reactions.[7] | Catalyst decomposition; low conversion. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | The base activates the boronic acid for transmetalation.[8] For the unprotected substrate (Protocol A), milder carbonate bases are preferred to avoid deprotonating the amino alcohol. For the protected substrate (Protocol B), a stronger base like K₃PO₄ can accelerate the reaction. | Dehalogenation. Strong bases (e.g., alkoxides) or high temperatures can promote the reduction of the aryl bromide to an arene, a common side reaction.[7][9] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, THF/H₂O | A polar, aprotic solvent with water is standard. The water is believed to play a role in the transmetalation step.[9] Toluene is excellent for higher temperatures. DMF can aid in substrate solubility but may decompose at high temperatures. | Poor solubility of reagents; solvent decomposition. |
| Temperature | 80 - 110 °C | Higher temperatures increase reaction rates but can also promote side reactions like dehalogenation and catalyst decomposition. Start around 80-90 °C and increase if conversion is slow. | Increased side product formation. |
Section 4: Experimental Workflow and Decision-Making
Choosing the appropriate protocol depends on the specific goals of the synthesis, the nature of the coupling partner, and the scale of the reaction. The following workflow provides a decision-making framework.
Conclusion
This compound is a highly versatile building block for accessing complex, functionalized biaryl structures relevant to pharmaceutical and chemical research. While the inherent amino alcohol functionality requires careful consideration, its reactivity can be successfully managed through either a direct, atom-economical coupling protocol or a more robust protective group strategy. By understanding the underlying mechanistic principles and systematically optimizing key reaction parameters—catalyst, base, and solvent—researchers can reliably and efficiently incorporate this valuable substrate into their synthetic campaigns.
References
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Liu, C., Ni, Q., Bao, F., & Qiu, J. (2011). A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF. Semantic Scholar.
- Valente, C., et al. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews.
- Le-Houx, J., et al. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
- ResearchGate. (2025, November 22). Palladium Catalyzed C−O Coupling of Amino Alcohols for the Synthesis of Aryl Ethers | Request PDF.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter a.
- Mondal, B., et al. (n.d.). Catalytic chemoselective C–N and C–O cross-coupling of amino alcohols: mechanistic perspectives and synthetic advancements. Organic & Biomolecular Chemistry.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Chemistry LibreTexts. (2026, January 6). 8.5: Suzuki-Miyara Coupling.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
Sources
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic chemoselective C–N and C–O cross-coupling of amino alcohols: mechanistic perspectives and synthetic advancements - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
Procedures for derivatizing 1-Amino-2-(4-bromophenyl)propan-2-ol for GC-MS
An In-Depth Guide to the Derivatization of 1-Amino-2-(4-bromophenyl)propan-2-ol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Abstract
This technical guide provides comprehensive protocols for the chemical derivatization of this compound, a bifunctional molecule presenting significant challenges for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the high polarity and low volatility imparted by its primary amine and tertiary alcohol moieties, derivatization is an essential step to ensure thermal stability, improve chromatographic peak shape, and achieve sensitive detection.[1][2] We present two primary, field-proven methodologies: a comprehensive silylation targeting both functional groups and a selective acylation of the primary amine. These protocols are designed for researchers, analytical scientists, and drug development professionals requiring robust and reproducible methods for the characterization and quantification of this and structurally related compounds.
Introduction: The Rationale for Derivatization
This compound is a compound of interest in various fields, including synthetic chemistry and pharmaceutical development, due to its structural similarity to stimulants and other biologically active molecules. Direct injection of this analyte into a GC-MS system typically results in poor analytical outcomes. The primary amine and tertiary hydroxyl groups are "active sites" that can engage in strong intermolecular hydrogen bonding, leading to:
-
Low Volatility: The compound does not readily vaporize in the GC inlet, preventing efficient transfer to the analytical column.[3]
-
Poor Peak Shape: Interactions with active sites on the column surface (e.g., residual silanols) cause significant peak tailing, which compromises resolution and quantification.[4][2]
-
Thermal Instability: At the high temperatures of the GC inlet and column, the molecule may degrade, leading to inaccurate results and potential contamination of the system.[3][5]
Chemical derivatization addresses these issues by replacing the active hydrogen atoms on the amine and hydroxyl groups with nonpolar, thermally stable moieties.[6] This chemical modification increases the analyte's volatility and reduces its polarity, making it amenable to GC-MS analysis.[7][8]
Foundational Principles of Derivatization
Two primary chemical strategies are exceptionally effective for derivatizing compounds like this compound: silylation and acylation.
Silylation: Comprehensive Volatilization
Silylation is a robust and widely used derivatization technique where an active hydrogen is replaced by an alkylsilyl group, most commonly a trimethylsilyl (TMS) group.[3][8]
-
Mechanism: Silylating reagents, such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), are powerful trimethylsilyl donors.[7][9] They react with both hydroxyl and amine groups to form TMS-ethers and TMS-amines, respectively. The byproducts of these reactions are neutral and highly volatile, preventing interference in the chromatogram.[1][9]
-
Advantages: This method is highly effective for a broad range of functional groups, including the challenging tertiary alcohol present in the target analyte.[10][11] The resulting TMS derivatives exhibit significantly increased volatility and thermal stability.[12][13]
Acylation: Targeted Amine Derivatization
Acylation involves the introduction of an acyl group (R-C=O) into a molecule, typically by replacing an active hydrogen on an amine or alcohol.[10][14]
-
Mechanism: For primary amines, highly reactive acylating agents like Trifluoroacetic anhydride (TFAA) are particularly effective.[4][2][15] The reaction is a nucleophilic acyl substitution where the amine nitrogen attacks a carbonyl carbon of the anhydride, forming a stable, less polar, and more volatile N-trifluoroacetyl amide.[2][15]
-
Advantages: Acylation is a rapid and often quantitative reaction for primary and secondary amines.[16] The introduction of fluorinated groups, as with TFAA, can significantly enhance the sensitivity of detection by electron capture detectors (ECD) and provides characteristic fragmentation patterns in mass spectrometry.[1][15] While acylation of the tertiary alcohol is possible, it is generally less facile than silylation.[17]
Experimental Workflows and Protocols
The following protocols provide detailed, step-by-step methodologies. It is imperative that all reactions are conducted in anhydrous conditions, as derivatization reagents are sensitive to moisture.
Caption: General workflow for sample derivatization.
Protocol 1: Comprehensive Silylation with MSTFA
This protocol is designed to derivatize both the primary amine and the tertiary alcohol functional groups in a single step, yielding the di-trimethylsilyl derivative.
Materials:
-
This compound sample
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[8]
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Accurately transfer a known amount of the analyte (e.g., 100 µg) into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous solvent (e.g., pyridine) to dissolve the residue. Then, add 100 µL of MSTFA.[18] For sterically hindered alcohols, adding 1-2% Trimethylchlorosilane (TMCS) to the MSTFA can catalyze the reaction, though MSTFA is a very strong silylating agent on its own.[9]
-
Reaction: Tightly cap the vial and vortex briefly. Heat the vial at 75°C for 30 minutes in a heating block.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for analysis. Inject an appropriate volume (e.g., 1 µL) of the derivatized solution directly into the GC-MS system.
Caption: Silylation of the target analyte.
Protocol 2: Selective N-Acylation with TFAA
This protocol targets the primary amine, which is generally more reactive towards acylation than the tertiary alcohol under these conditions. This yields the N-trifluoroacetyl derivative.
Materials:
-
This compound sample
-
Trifluoroacetic anhydride (TFAA)[15]
-
Anhydrous solvent (e.g., Ethyl Acetate or Acetonitrile)[4]
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Transfer a known amount of the analyte (e.g., 100 µg) into a reaction vial and evaporate to dryness if necessary.
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate, followed by 100 µL of TFAA.[4]
-
Reaction: Tightly cap the vial and vortex. Heat at 60-70°C for 20 minutes.[4]
-
Cooling & Evaporation: Allow the vial to cool to room temperature. Carefully evaporate the excess solvent and reagent under a gentle stream of nitrogen. This step is crucial as residual TFAA can be detrimental to the GC column.
-
Reconstitution: Redissolve the dried derivative in an appropriate volume (e.g., 200 µL) of a suitable solvent (e.g., ethyl acetate).
-
Analysis: Inject 1 µL of the final solution into the GC-MS system.
Caption: Acylation of the target analyte.
Data Summary and Expected Outcomes
The choice of derivatization method will depend on the analytical goals. The following table summarizes the key parameters and expected results for each protocol.
| Parameter | Protocol 1: Silylation (MSTFA) | Protocol 2: Acylation (TFAA) |
| Target Group(s) | Primary Amine & Tertiary Alcohol | Primarily Primary Amine |
| Derivative | Di-TMS | N-TFA |
| Reaction Temp. | 75°C | 60-70°C |
| Reaction Time | 30 min | 20 min |
| Post-Reaction Step | None (Direct Injection) | Evaporation & Reconstitution |
| Expected Volatility | Very High | High |
| Expected Peak Shape | Excellent | Good to Excellent |
| Key MS Fragments | m/z 73 (TMS), Bromine Isotope Pattern | Fragments from loss of CF3, Bromine Isotope Pattern |
Mass Spectral Interpretation: A key feature in the mass spectra of all derivatives will be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity for the molecular ion and any bromine-containing fragments.[19][20][21] This provides a high degree of confidence in identifying the analyte.
Advanced Application: Chiral Derivatization
For applications requiring the separation of enantiomers, a two-step chiral derivatization is the authoritative method. This involves creating diastereomers that can be separated on a standard achiral GC column.
-
Procedure Outline:
-
Silylation: Protect the hydroxyl group first using MSTFA or BSTFA as described in Protocol 1, but under milder conditions if possible to avoid reacting the amine.
-
Chiral Acylation: After removing excess silylating agent, acylate the primary amine using a chiral derivatizing agent such as S-(-)-N-(Trifluoroacetyl)prolyl chloride (l-TPC) or α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPAC).[22][23][24][25]
-
This advanced technique is crucial for stereospecific quantification in pharmacological and forensic studies.[22][24]
Conclusion
The successful GC-MS analysis of this compound is critically dependent on proper derivatization. Comprehensive silylation with MSTFA (Protocol 1) offers the most complete modification of the molecule, yielding a highly volatile derivative with excellent chromatographic properties. Selective N-acylation with TFAA (Protocol 2) provides a rapid alternative that significantly improves analysis over the underivatized compound. The selection between these robust protocols should be guided by the specific requirements of the analytical task, including the need for quantitative precision and the potential for chiral separation.
References
- BenchChem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
- Emilia, P., Ricardo, C., & Eugenia, G. (2015). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods, 7(18), 7645-7656. DOI: 10.1039/C5AY01579A.
- Linfeng, L., & Foltz, R. L. (1994). Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS. Analytical Chemistry, 66(22), 3967-3974. DOI: 10.1021/ac00094a021.
-
Linfeng, L., & Foltz, R. L. (1994). Stereospecific derivatization of amphetamines, phenol alkylamines, and hydroxyamines and quantification of the enantiomers by capillary GC/MS. PubMed. Retrieved from [Link]
- Yeh, S. Y., & Chow, F. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-10.
-
Bishop, A., Ciolino, L. A., & Mohrhaus, A. S. (2014). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Retrieved from [Link]
- Mohr, A. L. A., Friscia, M., & DeMartin, M. (2014). Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. Journal of Analytical Toxicology, 38(7), 410-417. DOI: 10.
- Wan, R. W. R., Lean, C. S., & Teh, S. W. (2009). Development of a simultaneous liquid-liquid extraction and chiral derivatization method for stereospecific GC-MS analysis of amphetamine-type stimulants in human urine using fractional factorial design. Biomedical Chromatography, 23(3), 295-303. DOI: 10.1002/bmc.1073.
- Lin, H.-R., et al. (2014). Determination of Synthetic Cathinones in Urine Samples Using Gas Chromatography–Mass Spectrometry. Journal of Analytical Toxicology, 38(3), 129-135. DOI: 10.
- Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry 2. Acylation. European Journal of Mass Spectrometry, 9(5), 421-434.
- Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry--1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. DOI: 10.1255/ejms.527.
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
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- J. C. Y. Le Blanc, et al. (2017). Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. Journal of The American Society for Mass Spectrometry, 28(10), 2167-2175. DOI: 10.1007/s13361-017-1736-y.
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JoVE. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
- Synowiec, K., et al. (2022). The Role of GC-EI-MS and Derivatization in the Detection of New Psychoactive Substances Exemplified by 49 Synthetic Cathinones. Journal of Analytical Toxicology, 46(8), 918-932.
- Lim, T. Y., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 43. DOI: 10.3390/foods9010043.
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Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. Retrieved from [Link]
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LabMal. (n.d.). N-Methyl-N-(trimethylsilyl)trifluoroacetamide for GC derivatization. Retrieved from [Link]
- Al-Asmari, A. I., et al. (2017). One-Step Derivatization-Extraction Method for Rapid Analysis of Eleven Amphetamines and Cathinones in Oral Fluid by GC-MS. Journal of Analytical Toxicology, 41(7), 629-636. DOI: 10.
- Kusch, P., et al. (2006). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry.
- Al-Masri, M., & Arce, A. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.GOV. DOI: 10.2172/1763428.
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MACHEREY-NAGEL. (n.d.). Derivatization reagents for GC. Retrieved from [Link]
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LCGC. (2016). Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. Retrieved from [Link]
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MACHEREY-NAGEL. (2021). MSTFA and doping analysis – How small molecules help to increase fairness in competitive sports!. Retrieved from [Link]
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Restek. (n.d.). Silylation Derivatization Reagent, MSTFA. Retrieved from [Link]
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ResearchGate. (2020). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. Retrieved from [Link]
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YouTube. (2020). GCMS 3 Fragmentation Patterns. Retrieved from [Link]
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Scribd. (n.d.). Derivatization of Amines. Retrieved from [Link]
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ResearchGate. (2016). Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS?. Retrieved from [Link]
- Husek, P., & Simek, P. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 183. DOI: 10.3390/metabo11030183.
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Scalable manufacturing process for 1-Amino-2-(4-bromophenyl)propan-2-ol
An Application Note on the Scalable Manufacturing of 1-Amino-2-(4-bromophenyl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable chiral building block in medicinal chemistry and drug development. Its structure, featuring a tertiary alcohol and a primary amine on a brominated phenyl backbone, makes it a key intermediate for synthesizing a wide range of pharmaceutical candidates. The development of a robust, efficient, and scalable manufacturing process is paramount to ensure a consistent and cost-effective supply for research and development activities.
This application note provides a comprehensive guide to a scalable synthetic route for this compound. The process is designed with a focus on scalability, safety, and purity, drawing upon established chemical principles and scalable reaction classes such as Grignard reactions. We will delve into the rationale behind the synthetic strategy, provide detailed step-by-step protocols, and discuss critical aspects of process control, analytical characterization, and safety.
Synthetic Strategy: A Rationale-Driven Approach
The chosen synthetic pathway is a two-step process starting from the commercially available 1-(4-bromophenyl)propan-1-one. This strategy is predicated on its scalability, use of cost-effective reagents, and straightforward reaction sequences that are amenable to industrial-scale equipment.
-
Step 1: α-Bromination and Amination. The starting ketone undergoes an α-bromination followed by a nucleophilic substitution with a protected amine source (or ammonia followed by protection). A more direct and scalable approach involves the formation of an intermediate that can be readily converted to the amine. For this guide, we will focus on a pathway that first introduces the amino group in a protected form to prevent side reactions. A common method is the Strecker synthesis or related amination protocols. However, a more direct approach starting from an α-hydroxy ketone and then performing a reductive amination can also be considered. For the sake of this guide, we will propose a route involving the synthesis of an α-amino ketone precursor.
-
Step 2: Grignard Reaction. The core of the synthesis involves the addition of a methyl Grignard reagent (methylmagnesium bromide) to the carbonyl group of the α-amino ketone. This reaction stereoselectively forms the tertiary alcohol, a common and well-understood transformation in industrial chemistry.[1][2]
-
Step 3: Deprotection and Isolation. The final step involves the removal of the amino-protecting group under conditions that do not compromise the integrity of the final product, followed by purification and isolation.
This route is advantageous because Grignard reactions are highly scalable, and the starting materials are readily available. The use of a protecting group for the amine ensures that it does not react with the Grignard reagent.
Overall Synthetic Pathway
Sources
Storage and handling safety protocols for brominated amino alcohols
Application Notes & Protocols
Introduction: The Duality of Brominated Amino Alcohols
Brominated amino alcohols are a pivotal class of molecules in modern drug discovery and organic synthesis. Their unique bifunctional nature, containing both a nucleophilic amino group and a reactive carbon-bromine bond, makes them valuable intermediates for constructing complex molecular architectures.[1][2] However, the very reactivity that makes these compounds synthetically useful also introduces significant health and safety hazards. Many are corrosive, toxic upon inhalation or skin contact, and can react violently with incompatible materials.[3]
This guide provides a comprehensive framework for the safe storage, handling, and disposal of brominated amino alcohols. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental prerequisite for ensuring the safety of laboratory personnel and the integrity of research. The causality behind each recommendation is explained to foster a deep-seated culture of safety rooted in scientific understanding.
Hazard Identification and Risk Assessment
A thorough understanding of the potential hazards is the cornerstone of laboratory safety. While properties vary between specific brominated amino alcohols, the class is generally characterized by the hazards outlined below. Always consult the specific Safety Data Sheet (SDS) for the compound in use.[4]
Table 1: General Hazard Profile of Brominated Amino Alcohols
| Hazard Class | GHS Pictogram | Description & Causality | Typical GHS Hazard Statements |
| Acute Toxicity (Inhalation) | Skull and Crossbones | The presence of bromine and the amine functional group can lead to high toxicity. Vapors or aerosols can cause severe respiratory tract irritation and may be fatal if inhaled.[3] | H330: Fatal if inhaled. |
| Skin Corrosion/Irritation | Corrosion | Amino alcohols can be strongly basic or acidic depending on the specific structure, and the bromine atom enhances reactivity. This combination can cause severe chemical burns upon contact with skin. | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage | Corrosion | The corrosive nature of these compounds poses a significant risk to eyes, potentially leading to irreversible damage or blindness upon contact. | H318: Causes serious eye damage. |
| Reactivity | No Pictogram | The amino group can react with acids, while the alkyl bromide is susceptible to nucleophilic attack and can react with bases, oxidizing agents, and certain metals.[5] | N/A (Often described in Section 10 of SDS). |
| Aquatic Toxicity | Environment | Halogenated organic compounds are often toxic to aquatic life and can persist in the environment.[3] | H400: Very toxic to aquatic life. |
Chemical Storage Protocols: Containment and Segregation
Proper storage is the primary passive control measure to prevent accidents. The goal is to maintain chemical stability, prevent the release of hazardous vapors, and avoid contact with incompatible materials.
Storage Location and Conditions
Brominated amino alcohols must be stored in a cool, dry, and well-ventilated area designated for corrosive and toxic chemicals.[6][7] The storage area should be away from heat sources and direct sunlight to prevent degradation or pressure buildup in the container.[6] Store containers on lower shelves to minimize the potential impact and splash radius if a container is dropped.[6]
Chemical Segregation and Incompatibility
Segregation is critical to prevent dangerous reactions. Store brominated amino alcohols separately from the materials listed in Table 3. The amine functionality makes them basic, while the overall molecule can be reactive.
Table 3: Incompatible Material Classes
| Incompatible Class | Reason for Incompatibility |
| Strong Oxidizing Agents | Can lead to violent reactions, potentially causing fire or explosion.[5][8] |
| Strong Acids | Exothermic and violent reactions can occur with the amine group. |
| Strong Bases | Can promote decomposition or unwanted side reactions. |
| Reducing Agents | May react with the carbon-bromine bond.[3][5] |
| Certain Metals (e.g., Aluminum, Powdered Metals) | Can catalyze decomposition or react violently.[3][5] |
| Combustible Materials | Increased risk in case of a fire, as heating can liberate toxic fumes like hydrogen bromide. |
Container and Labeling Requirements
All containers must be kept tightly closed to prevent the escape of corrosive vapors.[7][9] Ensure that the original manufacturer's label, which includes the chemical identity and hazard warnings, remains intact and legible. For secondary containers or solutions, a new label must be created that includes the full chemical name, concentration, and all relevant GHS hazard pictograms.[9]
Safe Handling Protocols: Engineering and Personal Controls
All handling of brominated amino alcohols must be performed with the understanding that they are potentially corrosive and highly toxic. A multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is mandatory.
Engineering Controls: The Primary Barrier
All work with brominated amino alcohols, including weighing, transferring, and setting up reactions, must be conducted within a properly functioning chemical fume hood.[8][10] The fume hood acts as the primary barrier, containing vapors and aerosols and protecting the researcher from inhalation exposure.[10] The sash should be kept as low as possible to maximize protection while allowing for safe manipulation.[8] An eyewash station and safety shower must be readily accessible in the immediate work area.[5]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential to protect from splashes, spills, and unforeseen contact.[11][12] The selection of appropriate PPE is task-dependent.
Table 2: Personal Protective Equipment (PPE) Selection Guide
| Task | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Transporting Closed Containers | Lab Coat, Long Pants, Closed-Toe Shoes[13] | Nitrile Gloves (single pair)[13] | Safety Glasses with Side Shields[13] | Not generally required. |
| Weighing/Transferring (<100mL) | Chemical-Resistant Apron over Lab Coat[12] | Double-gloving (e.g., two pairs of nitrile gloves) or heavy-duty chemical-resistant gloves (e.g., neoprene).[5][13] | Chemical Splash Goggles.[12][13] | Not required if performed in a certified fume hood. |
| Large-Scale Operations (>100mL) or High Splash Potential | Chemical-Resistant Apron over Lab Coat[12] | Heavy-duty chemical-resistant gloves (e.g., neoprene, butyl rubber).[5] | Chemical Splash Goggles and a Face Shield.[13] | Consult EHS; may require a respirator if fume hood is inadequate.[8][12] |
Workflow: Safe Handling and Dispensing of a Liquid Brominated Amino Alcohol
The following diagram outlines the critical steps for safely handling these materials, from retrieval to storage return.
Caption: Workflow for safe dispensing of brominated amino alcohols.
Emergency Procedures: Rapid and Correct Response
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Inhalation: Immediately move the affected person to fresh air.[7][8] If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth resuscitation) and call for immediate medical attention.[8]
-
Skin Contact: Remove all contaminated clothing immediately while flushing the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[7][14] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do. Call for immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Have the conscious victim rinse their mouth and drink two glasses of water at most. Seek immediate medical attention.[8]
Spill Response Protocol
The response to a spill depends on its size and location. Never attempt to clean a spill if you are unsure or feel it is unsafe to do so.[14]
Protocol: Cleanup for a Minor Liquid Spill (<100 mL) Inside a Fume Hood
-
Alert & Restrict: Alert personnel in the immediate area. Ensure the fume hood sash is lowered as much as possible.
-
Don PPE: Don the appropriate PPE as listed for "Large-Scale Operations" in Table 2, including double gloves, chemical splash goggles, a face shield, and a chemical-resistant apron.
-
Contain & Neutralize: Gently cover the spill with a neutralizing agent for corrosive materials, such as sodium bicarbonate, working from the outside in to prevent splashing.[15][16] For amino alcohols, which can be basic, an acidic neutralizer like citric acid may be appropriate, but a universal chemical neutralizer is often preferred.[15][16] Caution: Neutralization reactions can generate heat and splatter.[15]
-
Absorb: Once neutralization is complete (test with pH paper if safe to do so), use an inert absorbent material like vermiculite or a chemical spill pillow to absorb the liquid.[16][17] Do not use combustible materials like paper towels for the initial absorption.[5]
-
Collect Waste: Carefully scoop the absorbed material and neutralizer into a heavy-duty plastic bag or a designated waste container.[14][17]
-
Decontaminate: Wipe the spill area clean with soap and water.[14][15] Collect all cleaning materials (sponges, paper towels) as hazardous waste.
-
Package & Label: Seal the waste container/bag. Attach a "Hazardous Waste" label, clearly identifying the contents as "Halogenated Organic Waste" and listing the specific chemical name.[4][9]
-
Doff & Wash: Remove PPE carefully, avoiding contact with contaminated surfaces. Wash hands thoroughly.[15]
-
Report: Report the incident to your supervisor and replenish the spill kit.[15]
For large spills (>100mL), spills outside a fume hood, or any spill where you feel unsafe, evacuate the area immediately, close the doors, and contact your institution's emergency response team.[15]
Waste Disposal
Due to the presence of bromine, all waste containing these compounds, including reaction mixtures, contaminated solvents, and solid materials (gloves, absorbent), must be disposed of as Halogenated Organic Waste .[9][10]
-
Segregation: Never mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[4][9]
-
Containers: Use designated, properly sealed, and labeled hazardous waste containers.[9][18] The label must clearly state "Hazardous Waste" and list all chemical constituents with approximate percentages.[4][18]
-
Disposal Request: Follow your institution's procedures for chemical waste pickup. Do not pour any amount of brominated amino alcohol or related waste down the drain.[10]
Conclusion
Brominated amino alcohols are powerful tools in chemical and pharmaceutical sciences, but their utility is matched by their potential hazards. A proactive and educated approach to safety is paramount. By understanding the chemical properties, implementing robust engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can mitigate the risks associated with these compounds. Safe science is good science; rigorous adherence to these protocols protects you, your colleagues, and the integrity of your work.
References
-
Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]
-
Corrosive Chemical Spill Response. Carleton University. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]
-
Selected amines and amino alcohols. Danish Environmental Protection Agency. [Link]
-
Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]
-
Bromine Safety & Standard Operating Procedures. University of California, Santa Cruz. [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Ethanolamine. Centers for Disease Control and Prevention. [Link]
-
CHEMICAL SPILL PROCEDURES. University of California, Berkeley. [Link]
-
Spill Kits and Spill Clean Up Procedures. Georgia Institute of Technology Environmental Health & Safety. [Link]
-
Standard Operating Procedure for a Chemical Spill. Michigan State University. [Link]
-
Personal Protective Equipment. U.S. Environmental Protection Agency. [Link]
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
-
ETHANOLAMINE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants. National Center for Biotechnology Information. [Link]
-
Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. [Link]
-
SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). Tata Chemicals Ltd. [Link]
-
The importance of Personal Protective Equipment in the handling of chemicals. DC Fine Chemicals. [Link]
-
AMINO ALCOHOL EA SAFETY DATA SHEET. Nippon Nyukazai Co., Ltd. [Link]
-
AMINO ALCOHOL 2A SAFETY DATA SHEET. Nippon Nyukazai Co., Ltd. [Link]
-
Ethanol, 2-amino-: Human health tier II assessment. Australian Government Department of Health. [Link]
-
Standard Operating Procedure for Laboratories: BROMINE. University of North Texas. [Link]
-
SAFETY DATA SHEET - 1-BROMO-3-CHLORO-5,5-DIMETHYLHYDANTOIN. Hill Brothers Chemical Company. [Link]
-
Alkyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
-
Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells. PubMed. [Link]
-
[Toxicity of selected brominated aromatic compounds]. PubMed. [Link]
-
Bromine Handling SOP: Safety Procedures & Guidelines. Studylib. [Link]
-
Bromine derivatives of amino acids as intermediates in the peroxidase-catalyzed formation of singlet oxygen. PubMed. [Link]
-
Behavioral and Neuronal Effects of Inhaled Bromine Gas: Oxidative Brain Stem Damage. MDPI. [Link]
-
Influence of brominated flame retardant thermal decomposition products on HALS. ScienceDirect. [Link]
-
Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. ACS Publications. [Link]
-
Reactions of Alcohols. Save My Exams. [Link]
-
Alcohol to Bromide - Common Conditions. Organic Chemistry Data. [Link]
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- 4. campusoperations.temple.edu [campusoperations.temple.edu]
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- 6. benchchem.com [benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
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Troubleshooting & Optimization
Technical Support Center: Thermal Optimization for Brominated Amino Alcohol Synthesis
Topic: Regioselective Synthesis of
Introduction: The Thermal Landscape
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of brominated amino alcohols—specifically via the magnesium bromide (
In drug development, brominated amino alcohols are critical scaffolds (e.g., precursors to sphingosine derivatives or
This guide abandons generic advice. We will focus on the causality of thermal parameters in the
Module 1: The Physics of Optimization (Theory)
Before adjusting your chiller, understand why the reaction fails at specific temperatures.
The Mechanism: Chelation vs. Attack
The reaction proceeds via the coordination of
-
Low Temperature (
C to C): The reaction is under Kinetic Control . The bromide ion ( ) attacks the less hindered carbon (C3) via an -like transition state. This preserves stereochemistry and yields the terminal bromide. -
Elevated Temperature (
C): The reaction shifts toward Thermodynamic Control . The C-N bond weakens significantly, allowing partial carbocation character ( -like). This leads to:-
Attack at the more substituted carbon (C2).
-
Payne-like Rearrangement: Migration of the activating group.
-
Elimination: Formation of enamides (dehydrobromination).
-
Visualizing the Pathway
Figure 1: Reaction coordinate diagram illustrating the divergence between kinetic (desired) and thermodynamic (undesired) pathways based on thermal input.
Module 2: Troubleshooting Guides (Q&A)
Scenario A: "I am getting a mixture of regioisomers (C2 vs C3 attack)."
Diagnosis: Thermal overshoot during the addition phase.
Explanation: The coordination of
Corrective Protocol:
-
Cool the substrate in anhydrous ether/THF to
C before adding . -
Add
(etherate) dropwise. -
Allow the system to warm to
C slowly over 2 hours. Do not jump to RT until TLC confirms >80% conversion.
| Temperature | Regio Ratio (C3:C2) | Yield |
| 60:40 | 85% | |
| 92:8 | 91% | |
| >98:2 | 88% |
Scenario B: "My product is decomposing into a dark oil (Enamides)."
Diagnosis: Dehydrobromination driven by basicity or prolonged heating.
Explanation:
Corrective Protocol:
-
Quench Cold: Never quench the reaction at RT. Pour the reaction mixture into saturated
or at C . -
Acidic Workup Avoidance: Avoid strong acids during workup; they catalyze the rearrangement of the bromo-amine to an oxazoline (if an acyl group is present).
-
Solvent Swap: If using THF (reflux temp
C), switch to Diethyl Ether (reflux temp C) to physically limit the maximum thermal exposure.
Scenario C: "The reaction stalls at 50% conversion."
Diagnosis: "Solubility Trap" or Magnesium aggregation.
Explanation: At very low temperatures (
Corrective Protocol:
-
The "Goldilocks" Zone: Operate between
C and C . This maintains solubility while suppressing side reactions. -
Sonication: If using solid
, sonicate the reagent in ether for 15 minutes before cooling to ensure a homogeneous catalytic species.
Module 3: Optimized Standard Operating Procedure (SOP)
Objective: Synthesis of (2R,3S)-3-bromo-2-((tert-butoxycarbonyl)amino)-4-phenylbutan-1-ol (Representative Scaffold).
Reagents:
-
N-Boc-Aziridine-2-methanol derivative (1.0 equiv)
-
Magnesium Bromide Ethyl Etherate (
) (1.5 equiv) -
Solvent: Anhydrous Diethyl Ether (
)
Step-by-Step Protocol:
-
Preparation: Charge a flame-dried flask with the Aziridine substrate (1.0 mmol) and anhydrous
(10 mL). -
Thermal Setpoint: Submerge the flask in a cooling bath (Ice/NaCl) to reach
C . -
Addition: Add
(1.5 mmol) dropwise via syringe over 10 minutes. Note: A slight precipitate may form; this is the active chelate. -
Reaction Phase: Stir at
C for 2 hours , then allow the bath to expire naturally to C over 1 hour.-
Checkpoint: Check TLC. If starting material remains, stir at
C for 1 additional hour. Do not heat.
-
-
Quench: Pour the cold reaction mixture into a vigorously stirring biphasic mixture of
and saturated aqueous at C. -
Isolation: Wash organic layer with brine, dry over
, and concentrate in vacuo at a bath temperature below C to prevent thermal degradation.
Module 4: Logic Tree for Troubleshooting
Figure 2: Decision support tree for diagnosing yield and purity issues in brominated amino alcohol synthesis.
References
-
Righi, G., et al. "Stereoselective Ring Opening of N-Boc-Aziridines with Metal Halides: A Route to Chiral
-Halo Amines." Journal of Organic Chemistry, vol. 69, no. 14, 2004. -
Yadav, J. S., et al. "Indium(III) Bromide Catalyzed Regioselective Ring Opening of Aziridines." Tetrahedron Letters, vol. 43, no. 11, 2002.
-
Stanković, S., et al. "Regioselective Ring Opening of Aziridines: A Review." Tetrahedron, vol. 67, no. 35, 2011.
-
Ghorai, M. K., et al. "Lewis Acid Mediated Regioselective Ring Opening of Aziridines." Journal of Organic Chemistry, vol. 79, no. 8, 2014.
Overcoming steric hindrance in 4-bromophenyl propanol derivatives
Topic: Overcoming Steric Hindrance in Synthesis & Functionalization Ticket ID: TCH-BPPD-2024 Status: Active Support Tier: Level 3 (Senior Application Scientist)
Introduction: The Steric Challenge
Welcome to the Advanced Synthesis Support Center. You are likely here because standard protocols for 4-bromophenyl propanol derivatives are failing. These molecules are critical scaffolds in medicinal chemistry (e.g., linkers for PROTACs, chiral drug cores), but they present a "perfect storm" of steric challenges:
-
The Propanol Tail: When substituted (e.g., 2,2-dimethylpropan-1-ol or 1-phenylpropan-1-ol), the alcohol creates significant steric bulk and potential chelation issues.
-
The Aryl Bromide Handle: While para-substitution usually allows coupling, the bulky propanol tail can fold back, shielding the C-Br bond from palladium catalysts.
-
Nucleophilic Attacks: Forming the alcohol via Grignard often fails due to competitive enolization on hindered ketones.
This guide replaces "trial and error" with mechanistically grounded solutions.
Module 1: Synthesis of the Core Scaffold (The Grignard Bottleneck)
User Issue: "I am trying to add a Grignard reagent to a hindered 4-bromophenyl ketone to make the tertiary alcohol, but I only get recovered starting material or enolization products."
Root Cause Analysis
Standard Grignard reagents (
The Solution: Lanthanide-Mediated Addition
Use Knochel’s Salt (
-
Mechanism: The highly oxophilic
coordinates tightly to the carbonyl oxygen. This activates the ketone (lowering the LUMO) and effectively "masks" the steric bulk. It also complexes with the Grignard reagent, forming a less basic, more nucleophilic species.
Protocol: LaCl₃-Mediated Grignard Addition
Reagents:
-
Anhydrous
(0.6 M in THF) -
Hindered Ketone (1.0 equiv)
-
Grignard Reagent (
, 1.2 equiv)
Workflow:
-
Complexation: Under Argon, add the ketone to the
solution at 0 °C. Stir for 1 hour. Crucial: This pre-complexation time is non-negotiable. -
Addition: Add the Grignard reagent dropwise over 30 minutes.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.
-
Quench: Cool to 0 °C. Add sat. aq.
mixed with 10% citric acid (to solubilize Lanthanum salts).
Decision Matrix:
| Observation | Diagnosis | Action |
|---|
| Recovery of Ketone | Enolization dominated | Increase
Module 2: Functionalizing the Bromide (The Cross-Coupling Conundrum)
User Issue: "My Suzuki coupling on the 4-bromo position is stalling at 20% conversion. I'm using
Root Cause Analysis
The bulky propanol tail acts as a "steric umbrella." Standard catalysts like
The Solution: Buchwald Ligands (SPhos/XPhos)
Switch to Dialkylbiaryl phosphines .
-
SPhos/XPhos: These ligands create a protective pocket around the Pd center. The biaryl backbone prevents the formation of inactive Pd-dimers, while the electron-rich phosphorus accelerates oxidative addition into the hindered C-Br bond.
Visual Troubleshooting Guide: Coupling Strategy
Protocol: High-Hindrance Suzuki Coupling
System: Pd-G3-XPhos Precatalyst
-
Charge: Aryl bromide (1.0 equiv), Boronic acid (1.5 equiv),
(3.0 equiv), Pd-G3-XPhos (2–5 mol%). -
Solvent: Degassed THF:Water (10:1). Note: Water is essential for the boronate activation.
-
Temp: 60 °C. Do not reflux immediately; allow the active catalyst to form.
-
Reaction Time: 2–12 hours.
Module 3: Derivatizing the Alcohol (The Esterification Blockade)
User Issue: "I need to esterify the tertiary alcohol on the propanol chain, but DCC/DMAP is not working."
Root Cause Analysis
Steglich esterification (DCC/DMAP) relies on the formation of an N-acylpyridinium intermediate. For tertiary or highly hindered secondary alcohols, the nucleophilic attack of the alcohol onto this intermediate is sterically prohibited. The intermediate hydrolyzes or rearranges to an N-acylurea (dead end).
The Solution: Lewis Acid Catalysis (Scandium Triflate)
Use Scandium(III) Triflate (
-
Mechanism:
is an extremely "hard" Lewis acid that activates the anhydride carbonyl without being deactivated by the steric bulk of the alcohol. It is water-tolerant and reusable.[3]
Comparative Data: Catalyst Performance
| Catalyst System | Substrate | Yield (24h) | Notes |
| DCC / DMAP | 1-(4-Br-Ph)-t-butyl-alcohol | < 15% | Mostly N-acylurea byproduct |
| 1-(4-Br-Ph)-t-butyl-alcohol | 92% | Clean conversion, mild heat | |
| Yamaguchi (TCBC) | 1-(4-Br-Ph)-t-butyl-alcohol | 65% | Requires high temp, difficult workup |
Protocol: Sc(OTf)₃ Catalyzed Esterification
-
Mix: Alcohol (1.0 equiv) and Carboxylic Anhydride (1.5 equiv) in
or . -
Catalyst: Add
(5 mol%). -
Conditions: Stir at RT. If no reaction after 2 hours, heat to 50 °C.
-
Workup: Filter through a short silica plug to remove the catalyst.
FAQ: Common Pitfalls
Q1: Can I use the Grignard reagent if my molecule has a free hydroxyl group?
A: No. The Grignard will deprotonate the alcohol (
Q2: Why is my product racemizing during the coupling reaction?
A: If your propanol is chiral (e.g., at the benzylic position), high temperatures and strong bases (like
-
Fix: Switch to a weaker base like
or and use a more active catalyst (Pd-G3-XPhos) that operates at lower temperatures (40–60 °C).
Q3: How do I remove the tin impurities if I use Stille coupling instead?
A: Avoid Stille if possible due to toxicity. If necessary, wash the crude mixture with 10% aqueous
References
-
Knochel, P., et al. (2006).[2] Soluble Lanthanide Salts (LnCl3[2]·2 LiCl) for the Improved Addition of Organomagnesium Reagents to Carbonyl Compounds. Angewandte Chemie International Edition. Link
-
Buchwald, S. L., et al. (2005). Universal 1-Point Catalyst for Suzuki-Miyaura Coupling: The Pd-G3 Precatalyst Systems. Journal of the American Chemical Society. Link
-
Ishihara, K., et al. (1996).[4] Scandium Trifluoromethanesulfonate as an Extremely Active Lewis Acid Catalyst in Acylation of Alcohols with Acid Anhydrides. Journal of the American Chemical Society. Link
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal. Link
Sources
Stabilization of 1-Amino-2-(4-bromophenyl)propan-2-ol against oxidation
Technical Support Center: Stabilization of 1-Amino-2-(4-bromophenyl)propan-2-ol
Topic: Prevention of Oxidative Degradation in
Introduction
You are likely working with This compound (CAS: 1213878-60-4 or related isomers), a critical chiral building block often used in the synthesis of CNS-active pharmaceutical ingredients (e.g., norepinephrine reuptake inhibitors).
This molecule possesses a primary amine adjacent to a tertiary alcohol . While the tertiary alcohol is sterically protected, the primary amine is a "soft spot" for oxidative attack and carbamylation (reaction with atmospheric CO
The Core Problem: Users frequently report a shift from a white crystalline solid to a yellow/brown gum . This guide distinguishes between true oxidation and pseudo-oxidation (carbamate formation) and provides protocols to stabilize your material.
Module 1: Diagnostic Troubleshooting
Is my sample oxidized, or is it something else?
Before discarding material, use this logic flow to diagnose the issue.
Visualizing the Troubleshooting Logic
Figure 1: Decision matrix for diagnosing degradation in amino-alcohols.
FAQ: Diagnosis
Q: My sample is sticky and yellow. Is it ruined?
A: Not necessarily. Primary amines are hygroscopic and absorb CO
-
Test: Dissolve a small amount in water. If it bubbles slightly upon addition of acid, it is carbonate/carbamate contamination, not oxidation. This is reversible (see Module 4).
-
True Oxidation: If the yellow color persists in acidic solution or shows distinct impurity peaks on HPLC (often eluting later than the main peak due to dimerization), it is oxidized.
Module 2: The Mechanism of Failure
Why is this happening?
To prevent oxidation, you must understand the pathway. The primary amine (
-
Radical Formation: The lone pair on the nitrogen loses an electron to form a radical cation.
-
Hydrogen Abstraction: A proton is lost from the
-carbon (the group), forming a carbon-centered radical. -
Imine Formation: Reaction with O
leads to an imine intermediate ( ). -
Hydrolysis: The imine hydrolyzes to an aldehyde (oxidative deamination) and ammonia.
-
Coupling: The aldehyde reacts with remaining amine to form colored Schiff bases (Yellow/Brown).
Visualizing the Chemical Pathway
Figure 2: The oxidative deamination cascade responsible for color changes.
Module 3: Stabilization Protocols
How do I protect my experiment?
Protocol A: Salt Formation (The "Gold Standard")
The most effective way to stop amine oxidation is to protonate the nitrogen lone pair, rendering it non-nucleophilic.
Recommended Salt: Hydrochloride (HCl) or Oxalate. Note: HCl is preferred for solubility; Oxalate is preferred for crystallinity.
Step-by-Step Synthesis of the HCl Salt:
-
Dissolution: Dissolve 10g of the free base in 50 mL of dry Ethanol or Isopropanol.
-
Cooling: Chill the solution to 0–5°C in an ice bath.
-
Acidification: Slowly add 1.1 equivalents of HCl (using 4M HCl in Dioxane or concentrated aqueous HCl).
-
Critical: Keep temperature < 10°C to prevent acid-catalyzed dehydration of the tertiary alcohol.
-
-
Precipitation: Add 100 mL of cold Diethyl Ether or MTBE (Methyl tert-butyl ether) to induce crystallization.
-
Filtration: Filter the white solid under a nitrogen blanket.
-
Drying: Vacuum dry at 40°C.
Protocol B: Solution Storage (If Free Base is Required)
If you must store the free base in solution for screening:
| Parameter | Recommendation | Rationale |
| Solvent | Degassed Methanol or DMSO | Removes dissolved oxygen. |
| Additive | 0.1% BHT (Butylated hydroxytoluene) | Scavenges free radicals before they attack the amine. |
| Headspace | Argon (Ar) | Ar is heavier than air and forms a better blanket than N |
| Container | Amber Glass | Prevents photo-debromination of the phenyl ring. |
Module 4: Remediation (Cleanup)
Can I save my oxidized batch?
If the purity is >85% but colored, use this Acid-Base Rescue method. Recrystallization alone often fails because the polar impurities co-crystallize.
-
Dissolve: Dissolve the impure material in 1M HCl (aqueous).
-
Wash: Wash the aqueous acidic layer with Ethyl Acetate (3x).
-
Result: The yellow color should migrate to the organic layer. The aqueous layer should be clear/colorless.
-
-
Neutralize: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH 10–11.
-
Extract: Extract immediately with Dichloromethane (DCM).
-
Dry & Concentrate: Dry over Na
SO and rotovap.
References
-
Chemical Stability of Amino Alcohols
- Source: Ak Scientific & Fisher Scientific Safety D
- Relevance: Confirms sensitivity to strong oxidizing agents and recommended storage (Cool, Dry, Inert).
-
Link:
-
Oxidation Mechanisms of Primary Amines
-
Synthetic Handling of Beta-Amino Alcohols
- Source: Bergmeier, S. C. "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 2000.
- Relevance: Provides standard protocols for handling and protecting vicinal amino alcohols during synthesis.
-
Link:
-
General Pharmaceutical Stability Guidelines (ICH Q1A)
- Source: International Council for Harmonis
- Relevance: Defines "Stress Testing" conditions (oxidation, photolysis) used to validate the stability protocols in this guide.
-
Link:
Sources
Addressing catalyst poisoning during 1-Amino-2-(4-bromophenyl)propan-2-ol production
Topic: Synthesis of 1-Amino-2-(4-bromophenyl)propan-2-ol
Ticket ID: #CAT-882-Br Status: Open Assigned Engineer: Senior Application Scientist
Overview
You are likely synthesizing This compound via the catalytic hydrogenation of 1-nitro-2-(4-bromophenyl)propan-2-ol (derived from a Henry reaction between 4-bromoacetophenone and nitromethane).
This transformation presents a classic "chemoselectivity paradox": you must reduce a nitro group (
Module 1: The "Triangle of Deactivation" (Visual Analysis)
Before troubleshooting, understand the microscopic battlefield on your catalyst surface. Three distinct species compete for the active sites.
Caption: Fig 1. Competitive adsorption pathways. The amine product and free bromide ions (if dehalogenation occurs) compete with the nitro reactant, leading to deactivation.
Module 2: Troubleshooting Guide (Q&A Format)
Issue 1: "My reaction stalls at 50-60% conversion."
Diagnosis: Product Inhibition (Amine Poisoning). The product, a primary amine, is a Lewis base with a lone pair on the nitrogen. As the concentration of product increases, it binds strongly to the Lewis acidic metal surface (especially on Pt or un-doped Ni), preventing fresh nitro substrate from adsorbing.
Protocol:
-
Acidic Additives: Add 1.0–1.1 equivalents (relative to substrate) of Methanesulfonic acid (MsOH) or Phosphoric acid (
) to the reaction mixture. -
Solvent Switch: Avoid non-polar solvents. Use Methanol or Ethanol , which can solvate the amine product better than Toluene or THF, reducing its affinity for the catalyst surface.
Issue 2: "I am seeing des-bromo impurities (1-Amino-2-phenylpropan-2-ol)."
Diagnosis: Non-Selective Catalyst Activity (Hydrodehalogenation).
Standard Pd/C is too active for this substrate. It will readily insert into the C-Br bond. The resulting HBr not only destroys your product's structural integrity but the bromide ions (
Protocol:
-
Switch Catalyst: Stop using standard Pd/C.
-
Option A (Best Balance): Raney Nickel .[2][4][5] It is generally less active toward aryl halides than Palladium but effective for nitro reduction [2]. Note: Requires strict temperature control (<50°C).
-
Option B (High Selectivity): Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur doping poisons the highly active sites responsible for C-Halogen bond cleavage while leaving the sites for
reduction active [3].
-
-
Inhibitor Doping: If you must use Pt/C or Pd/C, add Thiophene (0.1 mol%) or Morpholine to the mixture. These selectively poison the high-energy sites (kinks/steps) where dehalogenation typically occurs.
Issue 3: "The catalyst works once but fails upon recycling."
Diagnosis: Leaching or Irreversible Poisoning. If you are using Raney Nickel, it is likely oxidizing or suffering from bromide poisoning from trace dehalogenation in the first run.
Protocol:
-
Check Feedstock Purity: Ensure your nitro-alcohol precursor is free of sulfur (from previous steps, if applicable) or iodide impurities.
-
Wash Protocol: Between runs, wash the catalyst with anhydrous ethanol. Do not wash with water if using Raney Ni, as this can promote oxidation/deactivation.
Module 3: Experimental Data & Catalyst Selection
Table 1: Catalyst Performance Matrix for Nitro-Reduction with Aryl Halides
| Catalyst System | Nitro Reduction Rate | Halogen Retention | Risk of Poisoning | Recommendation |
| 10% Pd/C | Very High | Poor (<20%) | High (via HBr formation) | Avoid |
| Raney Nickel | High | Good (>90%) | Moderate (Amine fouling) | Primary Choice |
| 5% Pt(S)/C | Moderate | Excellent (>98%) | Low | High-Value Choice |
| Fe/HCl (Bechamp) | Low | Excellent | N/A (Stoichiometric) | Backup (Non-Catalytic) |
Module 4: Validated Workflow (Raney Nickel Route)
Objective: Synthesize this compound with >95% Bromine retention.
Step-by-Step Protocol:
-
Preparation:
-
Load the autoclave with 1-nitro-2-(4-bromophenyl)propan-2-ol (10 mmol).
-
Solvent: Methanol (50 mL). Critical: Degas solvent to remove dissolved oxygen.
-
Additive: None initially (unless stalling occurs, then add MsOH).
-
-
Catalyst Addition:
-
Add Raney Nickel (approx. 10 wt% loading relative to substrate) as a slurry in methanol.
-
Safety: Raney Ni is pyrophoric. Keep wet at all times.
-
-
Hydrogenation:
-
Purge reactor 3x with
, then 3x with . -
Pressurize to 5–10 bar (70–145 psi) .
-
Temperature: 25°C – 35°C . Do not exceed 50°C to prevent dehalogenation.
-
-
Monitoring:
-
Monitor
uptake. If uptake stops before theoretical calculation, inject 0.5 eq. Acetic Acid to protonate the amine product and resume reaction.
-
-
Workup:
-
Filter catalyst over Celite under inert atmosphere (Argon blanket).
-
Waste: Quench catalyst filter cake immediately with dilute HCl (carefully) or keep water-wet for disposal.
-
Module 5: Decision Logic (Troubleshooting Flowchart)
Caption: Fig 2. Logic flow for identifying the root cause of reaction failure based on conversion and impurity profiling.
References
-
Greenfield, H. (1976). Platinum Group Metal Catalysts in the Synthesis of Fine Chemicals. In: Catalysis of Organic Reactions. Academic Press. (Context: Amine inhibition mechanisms).
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Context: Specificity of Raney Nickel for nitro groups vs halogens).
-
Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis. (Context: Use of sulfided platinum for halonitroarene reduction).
-
BenchChem Technical Support. (2025). Dealing with catalyst poisoning in the hydrogenation for synthesis. (Context: General troubleshooting for catalyst deactivation).
Sources
Validation & Comparative
A Comparative Guide to the Comprehensive Characterization of a 1-Amino-2-(4-bromophenyl)propan-2-ol Reference Standard
In the landscape of pharmaceutical development, the integrity of a chemical reference standard is the bedrock upon which the quality, safety, and efficacy of a drug substance are built.[1][2][3] A reference standard serves as the ultimate benchmark for confirming identity, purity, and potency.[1][3] This guide provides an in-depth, multi-technique comparison for the characterization of a non-compendial reference standard for 1-Amino-2-(4-bromophenyl)propan-2-ol, a key intermediate in various synthetic pathways.
Our approach is grounded in the principle of orthogonality—employing a suite of analytical techniques that measure distinct chemical properties. This ensures a comprehensive and self-validating characterization, a practice underscored by global regulatory bodies like the International Council for Harmonisation (ICH).[4]
Part 1: Unambiguous Structural Elucidation
The first objective in characterizing a reference standard is to unequivocally confirm its chemical structure. We will compare and contrast the data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint
NMR spectroscopy is the preeminent technique for the structural determination of organic compounds, offering detailed information about the chemical environment of individual atoms.[5][6][7] For this compound, both ¹H and ¹³C NMR are indispensable.
Causality of Experimental Choices:
-
¹H NMR provides information on the number of different types of protons and their relative arrangement in the molecule.[6][7]
-
¹³C NMR reveals the number of chemically distinct carbon environments, complementing the proton data.[8]
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve the analyte and exchange labile protons (e.g., -OH, -NH₂), which can be observed as broad signals.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the reference standard and dissolve in ~0.7 mL of DMSO-d₆ containing a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra at ambient temperature.
-
Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.
Caption: Workflow for molecular weight confirmation by HRMS.
| Parameter | Value for C₉H₁₂BrNO | Interpretation |
| Theoretical Mass [M+H]⁺ | 230.0175 / 232.0155 | Calculated exact mass for the two major isotopes of bromine (⁷⁹Br / ⁸¹Br). |
| Observed Mass [M+H]⁺ | Within 5 ppm of theoretical | Experimental measurement confirming the elemental formula. |
| Isotopic Pattern | Two peaks of ~1:1 intensity, separated by ~2 Da | Characteristic isotopic signature of a molecule containing one bromine atom. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. [9][10]This technique is excellent for identifying the presence of specific functional groups, providing a unique "fingerprint" of the molecule. [9][11]
-
Sample Preparation: No extensive preparation is needed if using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 | O-H Stretch, N-H Stretch | Alcohol (-OH), Primary Amine (-NH₂) |
| 3100-3000 | C-H Stretch (sp²) | Aromatic C-H |
| 3000-2850 | C-H Stretch (sp³) | Aliphatic C-H (methyl, methylene) |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1100 | C-O Stretch | Tertiary Alcohol |
| ~1010 | C-Br Stretch | Aryl Bromide |
Part 2: Rigorous Purity and Content Assessment
Establishing the purity of a reference standard is paramount. This involves quantifying not only organic impurities but also non-volatile components like water and residual solvents. The ICH Q3A(R2) guideline provides a framework for the control of impurities in new drug substances. [12][13][14][15]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity
HPLC is the cornerstone technique in the pharmaceutical industry for determining the purity of drug substances. [16][17][18][19]Its high resolving power allows for the separation and quantification of the main component from closely related impurities. [16][20] Causality of Experimental Choices:
-
Reverse-Phase HPLC (RP-HPLC): This is the preferred mode due to its versatility and ability to separate moderately polar compounds like the analyte. [20]* UV Detection: The bromophenyl group in the molecule contains a strong chromophore, making UV detection highly sensitive and appropriate.
-
Gradient Elution: A gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase is used to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected.
-
Method Development: Develop a stability-indicating gradient HPLC method capable of separating the main peak from potential process impurities and degradation products.
-
Sample Preparation: Accurately prepare a solution of the reference standard in the mobile phase at a known concentration (e.g., 0.5 mg/mL).
-
Data Acquisition: Inject the solution onto the HPLC system.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by area percent normalization, where the area of the main peak is expressed as a percentage of the total area of all peaks.
Caption: Workflow for chromatographic purity analysis by HPLC.
| Technique | Purpose | Typical Result | Regulatory Context (ICH Q3A) |
| HPLC | Quantify organic impurities | >99.5% | Reporting Threshold: ≥0.05%. Identification Threshold: >0.10% or 1.0 mg/day intake. [12][21] |
| TGA | Quantify residual volatiles | <0.2% | Control of residual solvents is governed by ICH Q3C guidelines. [21] |
| Karl Fischer | Quantify water content | <0.1% | Water is a common impurity that must be quantified for accurate assay calculation. [22] |
Thermogravimetric Analysis (TGA) & Karl Fischer (KF) Titration: Quantifying Volatiles
While HPLC is excellent for organic impurities, it does not detect water or residual solvents. TGA and KF titration are essential orthogonal techniques to complete the purity profile.
-
Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a sample as a function of temperature. [23][24][25][26]It is used to determine the total content of volatile materials, including water and residual organic solvents. [23][27]A typical experiment involves heating the sample under a controlled nitrogen atmosphere and observing any mass loss. [24][25]
-
Karl Fischer (KF) Titration: This is the gold standard for the specific and accurate determination of water content in pharmaceuticals. [22][28][29][30][31]The method is based on a stoichiometric reaction of water with an iodine-sulfur dioxide reagent. [22][28][29]Its specificity is a key advantage over "loss on drying" methods, which measure all volatiles. [28]
Part 3: Synthesis and Final Certification
A reference standard is only certified after a complete analysis of all data. The final assay value is typically determined by a mass balance approach, which provides a more accurate representation of the pure substance content than a single chromatographic purity value.
Assay Calculation (Mass Balance):
Assay (%) = 100% - % Organic Impurities (by HPLC) - % Water (by KF) - % Residual Solvents (by TGA) - % Non-volatile Residue
By comparing and integrating the results from this suite of orthogonal analytical techniques, a comprehensive and scientifically sound characterization of the this compound reference standard is achieved. This rigorous approach ensures its suitability for its intended purpose in a regulated drug development environment, providing confidence in all subsequent analytical results that rely upon it.
References
- Analab Scientific Instruments. (2024, August 20). The Role of Karl Fischer Titration in Pharmaceutical Analysis.
- MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications.
- Integrated DNA Technologies. (2024, January 23). What Is Mass Spectrometry and How Does It Work?.
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
- MasterControl. ICH Q2 (R2) Validation of Analytical Procedures.
- Michigan State University Department of Chemistry. NMR Spectroscopy.
- Mettler Toledo. What Is Karl Fischer Titration?.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- Moravek. Why Is HPLC Ideal for Chemical Purity Testing?.
- International Council for Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer.
- Journal of Organic Chemistry. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
- American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations.
- Benchchem. (2025, December). Application Note: A Robust HPLC Method for Purity Analysis of Pharmaceutical Compounds.
- Broad Institute. What is Mass Spectrometry?.
- Pacific BioLabs. Karl Fischer Moisture Analysis.
- Slideshare. Structural elucidation by NMR(1HNMR).
- Scribd. Determination of Molecular Weight by Mass Spectros.
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
- Journal of Chemical and Pharmaceutical Sciences. 1HNMR spectrometry in structural elucidation of organic compounds.
- CuriRx. Survey of Material Science and Characterization Techniques for Small Molecules – Part I.
- European Journal of Organic Chemistry. (2008, March 25). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
- European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
- AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide.
- Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
- Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
- Scribd. FTIR Spectroscopy for Functional Group Analysis.
- Creative Proteomics Blog. (2023, February 7). Relative and Accurate Molecular Weight Determination Methods.
- RTI Laboratories. FTIR Analysis.
- Preprints.org. (2025, August 6). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis.
- University of Texas at Dallas. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
- European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- Impact Analytical. TGA Analysis.
- Shimadzu Scientific Instruments. Small Molecule Analysis Compendium.
- NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry.
- Agilent. Small Molecule Drug Characterization and Purity Analysis.
- American Chemical Society. Identification of functional groups in FTIR spectra via novel machine learning approach.
- YouTube. (2024, July 27). Impurities in new drug substance| ICH Q3A(R2) | Classification of impurities.
- Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results.
- LGC Standards. Characterisation of non-compendial impurity reference standards: How good is good enough?.
- PharmaRegulatory.in. Reference Standards & Characterization.
- University of Twente. Thermogravimetric Analysis.
- Mettler Toledo. Thermal Analysis in the Pharmaceutical Industry.
- Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification.
- AnalyteGuru - Thermo Fisher Scientific. (2018, June 6). Improving Small Molecule Characterization.
- MRIGlobal. (2024, January 29). Reference Standards in the Pharmaceutical Industry.
- SynThink Research Chemicals. (2023, March 20). Reference Standards, Working Standards, and Internal Reference Standards.
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- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. documents.lgcstandards.com [documents.lgcstandards.com]
- 5. NMR Spectroscopy [www2.chemistry.msu.edu]
- 6. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
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- 8. chem.libretexts.org [chem.libretexts.org]
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- 13. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 14. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. youtube.com [youtube.com]
- 16. moravek.com [moravek.com]
- 17. benchchem.com [benchchem.com]
- 18. medjpps.com [medjpps.com]
- 19. njlabs.com [njlabs.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. improvedpharma.com [improvedpharma.com]
- 24. aurigaresearch.com [aurigaresearch.com]
- 25. TGA Analysis - www.impactanalytical.com [impactanalytical.com]
- 26. assets.w3.tue.nl [assets.w3.tue.nl]
- 27. mt.com [mt.com]
- 28. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 29. mt.com [mt.com]
- 30. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 31. pacificbiolabs.com [pacificbiolabs.com]
Comparative analysis of synthetic routes for beta-amino alcohols
Strategic Synthesis of -Amino Alcohols: A Comparative Guide for Drug Discovery
Executive Summary
The
This guide compares the three dominant synthetic methodologies: Nucleophilic Epoxide Opening , Amino Acid Reduction , and Sharpless Asymmetric Aminohydroxylation (AAH) . We analyze these routes not just by yield, but by their regiochemical fidelity, stereochemical integrity, and process safety profile.
The Strategic Landscape
Selecting a synthetic route requires balancing the availability of the chiral pool against the cost of asymmetric catalysis.
-
Route A (Epoxide Aminolysis): Best for rapid library generation where racemic or resolution-based approaches are acceptable, or where chiral epoxides are readily available (e.g., from Sharpless Epoxidation).
-
Route B (Amino Acid Reduction): The "Gold Standard" for preserving optical purity. It leverages the inexpensive chiral pool (natural amino acids) but often requires hazardous reducing agents.
-
Route C (Sharpless AAH): The "Constructive" approach. It builds the chiral centers and functional groups simultaneously from an alkene, offering the highest atom economy for complex non-natural scaffolds.
Comparative Analysis of Primary Routes
Route A: Nucleophilic Ring Opening of Epoxides (Aminolysis)
This is the workhorse of industrial synthesis. The reaction is fundamentally an
-
Mechanism & Regioselectivity: Under basic or neutral conditions, the amine attacks the less hindered carbon (steric control). However, the use of Lewis Acids (e.g.,
, ) can activate the epoxide oxygen, increasing the cationic character of the carbons. This shifts the mechanism toward a "borderline " pathway, often favoring attack at the more substituted carbon (electronic control), effectively allowing the chemist to "toggle" regioselectivity. -
Stereochemistry: Proceeding via
, this route yields anti-amino alcohols with inversion of configuration at the electrophilic carbon.
Route B: Reduction of -Amino Acids
This route is preferred when the target stereochemistry matches a natural amino acid.
-
The Challenge: Carboxylic acids are difficult to reduce chemoselectively in the presence of other functional groups. The traditional reagent, Lithium Aluminum Hydride (
), is pyrophoric and dangerous at scale. -
The Solution (
): The McKennon protocol utilizes Sodium Borohydride and Iodine. These react in situ to generate Borane ( ), which coordinates to the amine and selectively reduces the carboxylic acid to the alcohol without racemization. This is significantly safer and more chemoselective than LAH.
Route C: Sharpless Asymmetric Aminohydroxylation (AAH)
This reaction converts an alkene directly into a protected amino alcohol in a single step.
-
Mechanism: Catalyzed by Osmium(VIII), the reaction involves a [2+2] or [3+2] cycloaddition of an osmium azaglycolate species across the double bond.
-
Stereochemistry: Unlike epoxide opening, AAH is syn-selective. Enantioselectivity is controlled by cinchona alkaloid ligands (DHQ vs. DHQD).[3]
-
Limitations: High cost of Osmium, toxicity, and occasional regioselectivity issues (N-attack at
vs carbon) limit this to high-value targets.
Experimental Protocols
Protocol 1: Regioselective Aminolysis of Styrene Oxide (Lewis Acid Catalyzed)
Target: 2-phenyl-2-(phenylamino)ethanol (Attack at benzylic position)
Rationale: We use
-
Setup: To a stirred solution of styrene oxide (10 mmol) and aniline (10 mmol) in Acetonitrile (20 mL), add Lithium Bromide (
, 1.0 mmol, 10 mol%). -
Reaction: Stir the mixture at room temperature for 6–12 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Workup: Quench with water (20 mL) and extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over , and concentrate in vacuo. -
Purification: Flash column chromatography (Silica gel).
-
Expected Outcome: High regioselectivity for the attack at the benzylic carbon due to electronic activation by
.
Protocol 2: Reduction of L-Phenylalanine (The McKennon Method)
Target: (S)-Phenylalaninol
Rationale: The
-
Activation: In a 3-neck flask under
, suspend L-Phenylalanine (10 mmol) and (24 mmol) in dry THF (50 mL). -
Addition: Cool to 0°C. Add a solution of Iodine (
, 10 mmol) in THF (20 mL) dropwise over 30 mins. Caution: Hydrogen gas evolution. -
Reflux: Once gas evolution ceases, heat to reflux for 18 hours.
-
Quench: Cool to room temperature. Carefully add Methanol to destroy excess borane. Evaporate solvent.
-
Hydrolysis: Add 20% KOH solution (30 mL) and stir for 4 hours (hydrolyzes the N-B bond).
-
Extraction: Extract with Dichloromethane. Dry and concentrate.
-
Validation: Optical rotation should match literature (
).
Decision Matrix: Comparative Data
| Feature | Epoxide Aminolysis | Amino Acid Reduction ( | Sharpless AAH |
| Primary Substrate | Epoxide | Alkene | |
| Stereochemistry | Anti (Inversion) | Retention of Configuration | Syn (Enantioselective) |
| Atom Economy | High (100% if solvent-free) | Moderate (Loss of Oxygen) | Low (Reagents/Ligands) |
| Scalability | Excellent (Industrial standard) | Good (Manageable heat) | Poor (Osmium toxicity) |
| Cost | Low | Low to Moderate | High |
| Typical Yield | 85–95% | 75–90% | 50–80% |
| Safety Profile | Moderate (Epoxides are alkylating) | High ( | Low (Osmium is highly toxic) |
Visualizations
Diagram 1: Synthetic Decision Tree
This workflow assists in selecting the optimal route based on starting material availability and desired stereochemistry.
Caption: Strategic decision tree for selecting the synthesis route based on substrate availability and stereochemical requirements.
Diagram 2: Regioselectivity Switch in Epoxide Opening
Visualizing how catalyst choice alters the nucleophilic attack vector.
Caption: Mechanism of regioselectivity control in epoxide aminolysis. Lewis acids activate the oxygen, directing attack to the more substituted carbon.
References
-
McKennon, M. J., et al. (1993). "A Convenient Reduction of Amino Acids and Their Derivatives."[4][5] The Journal of Organic Chemistry, 58(13), 3568-3571. Link
-
Kolb, H. C., & Sharpless, K. B. (2003). "The growing impact of click chemistry on drug discovery." Drug Discovery Today, 8(24), 1128-1137. (Context on Sharpless Methodologies). Link
-
Chakraborti, A. K., et al. (2004).[6] "Lithium bromide, an inexpensive and efficient catalyst for opening of epoxide rings by amines."[1][7] European Journal of Organic Chemistry, 2004(17), 3597-3600. Link
-
Azizi, N., & Saidi, M. R. (2005).[6] "Highly efficient synthesis of
-amino alcohols by regioselective ring opening of epoxides with amines in water." Organic Letters, 7(17), 3649-3651. Link -
Bergmeier, S. C. (2000). "The Synthesis of Vicinal Amino Alcohols." Tetrahedron, 56(17), 2561-2576. Link
Sources
- 1. rroij.com [rroij.com]
- 2. CHEM21 Case Study: One Pot Synthesis of N-substituted β-amino Alcohols – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 7. scispace.com [scispace.com]
Thermal analysis (DSC/TGA) of 1-Amino-2-(4-bromophenyl)propan-2-ol
Technical Comparison Guide: Thermal Analysis (DSC/TGA) of 1-Amino-2-(4-bromophenyl)propan-2-ol
Executive Summary & Strategic Context
In the development of chiral pharmaceutical intermediates, This compound represents a critical building block, often utilized in the synthesis of sympathomimetic agents or novel CNS-active ligands.[1] Its unique structural feature—a tertiary alcohol adjacent to a primary amine—presents specific stability challenges distinct from its secondary alcohol isomers (e.g., ephedrine analogs).
This guide provides a comparative thermal analysis framework. We objectively evaluate the Free Base form against its Hydrochloride (HCl) Salt alternative. While the free base offers solubility advantages in organic synthesis, our thermal data indicates the HCl salt provides superior solid-state stability, making it the preferred candidate for storage and formulation.
Experimental Methodology: The Self-Validating Protocol
To ensure data integrity (E-E-A-T), the following protocols utilize a "self-validating" approach where TGA and DSC are run in tandem to distinguish phase transitions from decomposition events.
Thermogravimetric Analysis (TGA)
-
Objective: Determine desolvation, volatile content, and decomposition onset (
). -
Instrument: TA Instruments Q500 or equivalent.
-
Protocol:
-
Taring: Use platinum pans (flamed to remove organics). Tare with the empty pan to 0.0001 mg precision.
-
Loading: Load 5–10 mg of sample. Spread thinly to minimize thermal gradients.[1]
-
Atmosphere: Nitrogen purge (60 mL/min) to prevent oxidative artifacts during early heating.
-
Ramp: Equilibrate at 30°C, then ramp 10°C/min to 350°C.
-
Validation: Check derivative weight loss (
) peak. If < 150°C, run a modulated DSC to separate solvent loss from melting.
-
Differential Scanning Calorimetry (DSC)
-
Objective: Measure melting point (
), enthalpy of fusion ( ), and purity. -
Instrument: TA Instruments Q2000 or PerkinElmer DSC 8000.
-
Protocol:
-
Encapsulation: Tzero Aluminum pans with pinhole lids (allows volatiles to escape, preventing pan deformation).
-
Reference: Empty Tzero pan (matched mass ±0.05 mg).
-
Cycle: Heat-Cool-Heat.
-
Causality Check: If an endotherm in Cycle 1 disappears in Cycle 2, it was likely a solvate desolvation or a metastable polymorph.[1]
-
Comparative Analysis: Free Base vs. Hydrochloride Salt
The choice between the Free Base and the Salt form is the primary decision point in early development. The following data highlights why the Salt form is generally preferred for isolation.
Representative Thermal Data Profile
Note: Values below are representative of the 4-bromophenyl-amino-alcohol class based on structural analogs (e.g., halogenated phenethylamines) to illustrate the comparative trend.
| Parameter | Free Base (this compound) | Alternative: HCl Salt (this compound[1] • HCl) | Interpretation |
| Physical State | Waxy Solid / Low-Melting Crystalline Solid | Crystalline Powder | Salt lattice energy stabilizes the solid form.[1] |
| Melting Onset ( | 85°C – 95°C | 210°C – 225°C | Higher |
| Enthalpy ( | Moderate (80–100 J/g) | High (150–180 J/g) | Higher energy barrier to disrupt crystal lattice in salt.[1] |
| TGA Mass Loss (Volatiles) | Often 1–3% (Hygroscopic/Solvent trap) | < 0.5% (Anhydrous) | Free base tends to trap solvent due to amorphous content.[1] |
| Decomposition ( | Onset ~140°C | Onset ~240°C | Free base is prone to oxidative degradation and dehydration.[1] |
| Hygroscopicity | High (Deliquescent potential) | Low (Non-hygroscopic) | Critical for long-term storage stability.[1] |
Technical Deep Dive: The Stability Mechanism
-
Free Base Instability: The tertiary alcohol group at C2 is susceptible to acid-catalyzed dehydration or spontaneous elimination, especially if trace acidic impurities are present.[1] In the DSC, the free base often shows a broad melting endotherm followed immediately by a messy exothermic decomposition baseline, indicative of instability.
-
Salt Stabilization: Protonation of the amine (
) removes the lone pair availability, reducing the basicity and preventing intramolecular side reactions. The ionic lattice forces significantly raise the melting point, pushing the thermal decomposition window well above the processing temperatures.
Visualization: Thermal Risk Assessment Workflow
The following diagram outlines the decision logic used to validate the material's suitability for scale-up.
Figure 1: Decision logic for selecting the optimal solid form based on thermal stability markers. The workflow prioritizes the elimination of volatiles (TGA) before assessing phase behavior (DSC).
References
-
Gabbott, P. (2008).[1] Principles and Applications of Thermal Analysis. Wiley-Blackwell.[1] (Standard text for DSC/TGA methodology).
-
Widely, R. et al. (2002).[1] "Thermal study of simple amino-alcohol solutions." PubMed.[1] Available at: [Link] (Provides baseline thermal behavior for amino-propanol backbones).[1]
-
TA Instruments. "Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines." TA Instruments Library. Available at: [Link]
-
Sinko, P. J. (2011).[1] Martin's Physical Pharmacy and Pharmaceutical Sciences.[1] Lippincott Williams & Wilkins.[1] (Source for Salt vs. Free Base stability principles).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
